1-benzyl-1H-benzimidazole-2-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylbenzimidazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-20(18,19)14-15-12-8-4-5-9-13(12)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYLMBSADYHHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378260 | |
| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-20-7 | |
| Record name | 1-benzyl-1H-benzimidazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid"
An In-depth Technical Guide to the Synthesis and Characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities. This document outlines a two-step synthetic pathway, starting with the preparation of a 1-benzyl-1H-benzimidazole-2-thiol intermediate, followed by its oxidation to the target sulfonic acid. Detailed experimental protocols are provided, along with expected characterization data based on analogous compounds reported in the literature. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
Introduction
Benzimidazoles are bicyclic heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This scaffold is a crucial pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a sulfonic acid group at the 2-position and a benzyl group at the 1-position of the benzimidazole core is anticipated to modulate the compound's physicochemical properties and biological activity. This guide details a feasible synthetic approach and the analytical techniques required for the unambiguous characterization of this compound.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step reaction sequence, as illustrated in the workflow diagram below. The initial step involves the synthesis of the key intermediate, 1-benzyl-1H-benzimidazole-2-thiol, from N-benzyl-o-phenylenediamine and carbon disulfide. The subsequent step is the oxidation of the thiol group to a sulfonic acid using a suitable oxidizing agent.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-benzyl-1H-benzimidazole-2-thiol
Materials:
-
N-benzyl-o-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve N-benzyl-o-phenylenediamine (1 equivalent) and potassium hydroxide (1.2 equivalents) in ethanol.
-
To this solution, add carbon disulfide (1.5 equivalents) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate is formed.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 1-benzyl-1H-benzimidazole-2-thiol.
Step 2: Synthesis of this compound
Materials:
-
1-benzyl-1H-benzimidazole-2-thiol
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Glacial acetic acid
Procedure:
-
Suspend 1-benzyl-1H-benzimidazole-2-thiol (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add hydrogen peroxide (3-4 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization
The synthesized compound should be characterized using a combination of spectroscopic and analytical techniques to confirm its structure and purity.
Characterization Workflow
Caption: Workflow for the characterization of the final product.
Expected Spectroscopic and Analytical Data
The following tables summarize the expected quantitative data for the characterization of this compound, based on data for structurally related compounds.
Table 1: Expected ¹H NMR Data (in DMSO-d₆, δ in ppm)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Benzyl CH₂ | ~5.5 | s |
| Aromatic (Benzyl) | 7.2 - 7.4 | m |
| Aromatic (Benzimidazole) | 7.3 - 7.8 | m |
| SO₃H | > 10 (broad) | s |
Table 2: Expected ¹³C NMR Data (in DMSO-d₆, δ in ppm)
| Carbon | Expected Chemical Shift (ppm) |
| Benzyl CH₂ | ~48 |
| Aromatic (Benzimidazole) | 110 - 145 |
| Aromatic (Benzyl) | 127 - 136 |
| C2 (Benzimidazole) | ~150 |
Table 3: Expected FT-IR Data (cm⁻¹)
| Functional Group | Expected Absorption Band (cm⁻¹) |
| O-H (Sulfonic acid) | 3200 - 2500 (broad) |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 2950 - 2850 |
| C=N, C=C | 1620 - 1450 |
| S=O (asymmetric) | 1250 - 1150 |
| S=O (symmetric) | 1080 - 1010 |
| S-O | ~800 |
Table 4: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | Calculated for C₁₄H₁₃N₂O₃S |
| [M-H]⁻ | Calculated for C₁₄H₁₁N₂O₃S |
Potential Biological Significance
While the specific biological activities of this compound have not been reported, the benzimidazole scaffold is a well-established pharmacophore. The diagram below illustrates the diverse biological activities associated with benzimidazole derivatives, suggesting potential areas of investigation for the title compound.
Caption: Known biological activities of benzimidazole derivatives.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization plan employs standard analytical techniques. The provided expected data will serve as a useful reference for researchers undertaking the synthesis of this and related novel benzimidazole derivatives for potential applications in drug discovery and development.
An In-depth Technical Guide on 1-benzyl-1H-benzimidazole-2-sulfonic acid (CAS Number 90331-20-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Their isosteric relationship with naturally occurring purines allows for interaction with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The compound 1-benzyl-1H-benzimidazole-2-sulfonic acid combines the benzimidazole scaffold with a benzyl group at the N-1 position and a sulfonic acid group at the C-2 position. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides a technical overview of its synthesis, potential biological activities, and experimental considerations, based on established knowledge of related compounds.
Chemical Properties and Data
Quantitative experimental data for this compound is scarce in the public domain. The following table summarizes basic chemical identifiers and computed properties.
| Property | Value | Source |
| CAS Number | 90331-20-7 | ChemicalBook[1] |
| Molecular Formula | C₁₄H₁₂N₂O₃S | ChemicalBook[1] |
| Molecular Weight | 288.32 g/mol | ChemicalBook[1] |
| Purity | 95% (as per some commercial suppliers) | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on the synthesis of analogous N-substituted benzimidazole-2-sulfonic acids, a plausible synthetic route would involve the N-alkylation of benzimidazole-2-sulfonic acid.[2]
Proposed Experimental Protocol: N-Benzylation of Benzimidazole-2-sulfonic acid
This proposed protocol is based on general methods for the N-alkylation of benzimidazole derivatives. Optimization of reaction conditions would be necessary.
Materials:
-
1H-Benzimidazole-2-sulfonic acid (CAS 40828-54-4)
-
Benzyl bromide (or benzyl chloride)
-
Potassium hydroxide (KOH) or another suitable base
-
Anhydrous Dimethylformamide (DMF) or a similar polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 1H-benzimidazole-2-sulfonic acid in anhydrous DMF. Add 2 equivalents of a base, such as potassium hydroxide, to form the dipotassium salt.[2]
-
Alkylation: To the solution, add 1.1 equivalents of benzyl bromide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the aqueous phase with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Direct evidence of the biological activity of this compound is not available. However, the activities of structurally related compounds provide insights into its potential therapeutic applications.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. 1H-Benzimidazole-2-sulfonic acid has been identified as a glutamate racemase (GR) inhibitor, making it a candidate for developing antibacterial drugs.[3][4] The introduction of a benzyl group at the N-1 position could enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
Anticancer Activity
Many N-benzyl substituted benzimidazoles exhibit potent anticancer activity.[5] These compounds can target various components of cancer cell signaling, including tyrosine kinases, Raf kinase, and phosphatidylinositol 3-kinase. The sulfonic acid group may influence solubility and interactions with biological targets.
Anti-inflammatory Activity
Benzimidazole derivatives have been reported to possess anti-inflammatory properties by interacting with targets such as cyclooxygenases (COX).[6]
Hypothetical Signaling Pathway Involvement
Given the known activities of related compounds, this compound could potentially modulate pathways involved in cell proliferation, microbial metabolism, or inflammation. A hypothetical screening cascade to identify its biological targets is presented below.
Caption: A logical workflow for the biological evaluation of the target compound.
Conclusion
This compound is a compound of interest within the broader class of pharmacologically significant benzimidazoles. While direct experimental data is lacking, this guide provides a framework for its synthesis and potential biological evaluation based on established knowledge of related structures. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound. Researchers are encouraged to use the proposed methodologies as a starting point for their investigations.
References
- 1. This compound | 90331-20-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 4. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of 1-benzyl-1H-benzimidazole-2-sulfonic acid. The following sections detail the predicted spectroscopic and crystallographic data, based on analogous compounds, and provide standardized experimental protocols for the synthesis and characterization of this molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis and analysis of novel benzimidazole derivatives.
Chemical Structure
IUPAC Name: this compound CAS Number: 90331-20-7 Molecular Formula: C₁₄H₁₂N₂O₃S Molecular Weight: 288.32 g/mol
Technical Guide: Spectroscopic and Analytical Characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed framework for the spectroscopic characterization of 1-benzyl-1H-benzimidazole-2-sulfonic acid. It includes standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Data is presented in a structured tabular format to facilitate analysis. Furthermore, a logical workflow for the synthesis and subsequent analytical characterization of novel benzimidazole derivatives is provided, offering a strategic guide for research and development.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₄H₁₂N₂O₃S Molecular Weight: 288.32 g/mol CAS Number: 90331-20-7[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure of the compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Table 1: ¹H NMR Spectroscopic Data (Placeholder) Solvent: DMSO-d₆, Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.5 (broad s) | Singlet | 1H | SO₃H |
| 7.80 - 7.75 | Multiplet | 2H | Benzimidazole Ar-H |
| 7.40 - 7.25 | Multiplet | 7H | Benzimidazole Ar-H & Benzyl Ar-H |
| 5.60 | Singlet | 2H | CH₂ -Ph |
Table 2: ¹³C NMR Spectroscopic Data (Placeholder) Solvent: DMSO-d₆, Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C -SO₃H (Benzimidazole C2) |
| 142.5 | Quaternary Ar-C |
| 135.8 | Quaternary Ar-C |
| 129.0 | Benzyl Ar-C H |
| 128.2 | Benzyl Ar-C H |
| 127.5 | Benzyl Ar-C H |
| 124.0 | Benzimidazole Ar-C H |
| 115.0 | Benzimidazole Ar-C H |
| 48.5 | C H₂-Ph |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.
Table 3: FTIR Spectroscopic Data (Placeholder) Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Broad | O-H stretch (from SO₃H) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620 | Sharp | C=N stretch (imidazole) |
| 1580, 1490, 1450 | Medium-Sharp | Aromatic C=C stretch |
| 1250 | Strong | S=O stretch (sulfonic acid) |
| 1080 | Strong | S-O stretch (sulfonic acid) |
| 740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural elucidation.
Table 4: Mass Spectrometry Data (Placeholder) Ionization Mode: Electrospray Ionization (ESI)
| m/z (Mass-to-Charge Ratio) | Ion Type | Assignment |
| 289.06 | [M+H]⁺ | Protonated molecular ion |
| 287.04 | [M-H]⁻ | Deprotonated molecular ion |
| 209.08 | [M-SO₃H+H]⁺ | Loss of sulfonic acid group |
| 91.05 | [C₇H₇]⁺ | Benzyl fragment (tropylium ion) |
Experimental Protocols
NMR Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer at ambient temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR Spectroscopy
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500.
Workflow and Pathway Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent analytical characterization of a novel benzimidazole derivative like this compound.
Caption: Generalized workflow for synthesis and characterization of benzimidazoles.
References
Navigating the Solubility Landscape of 1-benzyl-1H-benzimidazole-2-sulfonic acid in Organic Solvents: A Technical Guide
For Immediate Release
Predicted Solubility Profile
1-benzyl-1H-benzimidazole-2-sulfonic acid possesses a molecular architecture that suggests a nuanced solubility behavior. The presence of the highly polar sulfonic acid group (-SO₃H) imparts a strong hydrophilic character, promoting solubility in polar solvents. Conversely, the benzimidazole core and the benzyl group are nonpolar, contributing to its lipophilic nature and favoring solubility in less polar organic solvents.
This duality implies that the solubility of this compound will be highly dependent on the specific organic solvent. It is anticipated to exhibit greater solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like lower-chain alcohols (e.g., methanol, ethanol). Its solubility is expected to be limited in nonpolar solvents such as hexane and toluene. One study noted that related compounds were modified to enhance aqueous solubility, suggesting that the parent compound may have limited solubility in water.[1]
Factors Influencing Solubility
The interplay of intermolecular forces will govern the dissolution of this compound in a given organic solvent. The key interactions at play are:
-
Hydrogen Bonding: The sulfonic acid group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protic solvents.
-
Dipole-Dipole Interactions: The polarity of the benzimidazole ring and the sulfonic acid group will lead to dipole-dipole interactions with polar solvent molecules.
-
Van der Waals Forces: The nonpolar benzyl and benzimidazole moieties will interact with nonpolar solvents primarily through weaker van der Waals forces.
The balance of these forces will ultimately determine the extent to which the solute-solute and solvent-solvent interactions are overcome to form new solute-solvent interactions.
Caption: Intermolecular forces influencing solubility.
Quantitative Solubility Data
As of the latest literature review, specific quantitative data on the solubility of this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Tetrahydrofuran (THF) | ||||
| Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Toluene | ||||
| Hexane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents using the isothermal saturation method.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
For finer suspensions, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/pre-cooled pipette to maintain the experimental temperature.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Caption: Workflow for solubility determination.
This guide provides a foundational understanding and a practical framework for investigating the solubility of this compound in organic solvents. The outlined experimental protocol, when executed with precision, will yield valuable data to inform its application in research and development.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-benzyl-1H-benzimidazole-2-sulfonic acid
Introduction
1-benzyl-1H-benzimidazole-2-sulfonic acid belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a sulfonic acid group can modify the physicochemical properties of the parent molecule, such as solubility and acidity, which can be crucial for pharmaceutical applications. Understanding the thermal stability and decomposition profile of this compound is essential for determining its suitability for various manufacturing processes, storage conditions, and therapeutic applications. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, including potential decomposition pathways and recommended experimental protocols for its analysis.
Predicted Thermal Stability
Based on the analysis of related compounds, this compound is expected to exhibit relatively high thermal stability. The benzimidazole core is known for its robustness. However, the sulfonic acid moiety is typically the point of thermal degradation in aromatic sulfonic acids.
Table 1: Thermal Decomposition Data of Related Benzimidazole Derivatives
| Compound | Decomposition Temperature (Td) at 5% weight loss (°C) | Analytical Method | Reference |
| 4-Phenyl-1H-benzimidazole derivative (4-PIMCFTPA) | 350 | TGA | [1] |
| 4-Benzyl-1H-benzimidazole derivative (4-BICFTPA) | 304 | TGA | [1] |
| Triphenylamine-benzimidazole derivatives | 399 - 454 | TGA | [2] |
Table 2: General Thermal Decomposition Range of Aromatic Sulfonic Acids
| Compound Class | Decomposition Temperature Range (°C) | Key Decomposition Process | Reference |
| Aromatic Sulfonic Acids | 200 - 300 | Desulfonation | [3] |
It is anticipated that the decomposition of this compound would be initiated by the cleavage of the carbon-sulfur bond of the sulfonic acid group. The stability of aryl sulfonic acids is known to be influenced by factors such as temperature, pH, and the presence of salts.[4]
Experimental Protocols
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of benzimidazole derivatives.[5][6][7]
-
Step 1: Synthesis of 1-benzyl-1H-benzimidazole. This can be achieved through the condensation of N-benzyl-o-phenylenediamine with an appropriate C1 source, such as formic acid or a suitable aldehyde followed by oxidation. Microwave-assisted synthesis has been shown to be an efficient method for preparing 1,2-disubstituted benzimidazoles.[5]
-
Step 2: Sulfonation of 1-benzyl-1H-benzimidazole. The synthesized 1-benzyl-1H-benzimidazole can then be sulfonated at the 2-position. This may be achieved using a sulfonating agent such as chlorosulfonic acid or oleum. The reaction conditions would need to be carefully controlled to favor substitution at the desired position.
To experimentally determine the thermal stability and decomposition of this compound, the following protocols are recommended:
-
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the dried sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert, typically nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate of 10 °C/min or 20 °C/min is commonly used.[2]
-
Temperature Range: From ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 800 °C).[1]
-
-
Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Td), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the dried sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Inert, typically nitrogen or argon, at a flow rate of 20-50 mL/min.
-
Heating Rate: A controlled heating rate, often matching the TGA experiment (e.g., 10 °C/min).
-
Temperature Range: From ambient temperature to a temperature beyond any expected thermal events.
-
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., decomposition, crystallization).
-
Visualization of Methodologies and Pathways
Caption: Workflow for the synthesis and thermal analysis of this compound.
The primary thermal decomposition pathway for aromatic sulfonic acids is desulfonation, which involves the cleavage of the C-S bond.[8] Upon heating, aryl sulfonic acids can decompose to produce toxic fumes of sulfur oxides.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Isomers of 1-benzyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-1H-benzimidazole-2-sulfonic acid and its potential isomers. While direct experimental data on the specific positional isomers of this compound is limited in publicly available literature, this document extrapolates from known benzimidazole chemistry to present a theoretical framework for their structure, potential synthesis, and characterization. This guide also includes detailed information on the parent compound and related structures, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities. The compound this compound combines the structural features of a benzimidazole core, a benzyl group, and a sulfonic acid moiety, suggesting its potential for diverse biological interactions. Understanding the portfolio of its isomers is crucial for comprehensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This guide will explore the potential positional isomers of this compound, discuss hypothetical synthetic strategies, and provide an overview of the analytical techniques for their characterization.
Potential Isomers of this compound
The primary isomers of this compound are positional isomers, where the sulfonic acid group and the benzyl group are located at different positions on the benzimidazole scaffold or the benzyl ring.
Positional Isomers of the Sulfonic Acid Group on the Benzimidazole Ring
The sulfonic acid group can potentially be located at positions 4, 5, 6, or 7 of the benzimidazole ring.
-
1-benzyl-1H-benzimidazole-4-sulfonic acid
-
1-benzyl-1H-benzimidazole-5-sulfonic acid
-
1-benzyl-1H-benzimidazole-6-sulfonic acid
-
1-benzyl-1H-benzimidazole-7-sulfonic acid
Positional Isomers with the Benzyl Group on the Benzene Ring
While less common for a "1-benzyl" designated compound, isomers could exist where the benzyl group is attached to the benzene portion of the benzimidazole.
Positional Isomers with the Sulfonic Acid Group on the Benzyl Ring
The sulfonic acid group could also be positioned on the benzyl ring, leading to isomers such as:
-
1-(2-sulfobenzyl)-1H-benzimidazole-2-sulfonic acid
-
1-(3-sulfobenzyl)-1H-benzimidazole-2-sulfonic acid
-
1-(4-sulfobenzyl)-1H-benzimidazole-2-sulfonic acid
The following diagram illustrates the potential positional isomers of this compound.
Caption: Positional isomers of this compound.
Synthesis of this compound and its Isomers
Hypothetical Synthetic Pathway
A plausible synthetic route could involve two main steps: the benzylation of a benzimidazole precursor followed by sulfonation, or the condensation of a benzylated o-phenylenediamine with a suitable reagent to form the benzimidazole ring, which is then sulfonated. The regioselectivity of the sulfonation step would be critical in obtaining the desired isomers.
The following diagram outlines a potential synthetic workflow.
Caption: Hypothetical workflow for the synthesis and separation of isomers.
Key Experimental Considerations
-
Benzylation: The N-benzylation of benzimidazole can be achieved using a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like DMF or acetonitrile.
-
Sulfonation: The sulfonation of 1-benzyl-1H-benzimidazole could be attempted using fuming sulfuric acid (oleum) or chlorosulfonic acid. The reaction conditions (temperature, reaction time, and concentration of the sulfonating agent) would need to be carefully optimized to control the degree and position of sulfonation. It is anticipated that sulfonation would occur on the benzene ring of the benzimidazole moiety, likely at the 5- or 6-position due to electronic effects.
-
Isomer Separation: The resulting mixture of isomers would likely require separation and purification using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Physicochemical Properties and Characterization
The physicochemical properties of the individual isomers are expected to differ, influencing their solubility, polarity, and ultimately their biological activity.
Predicted Properties
| Property | This compound | Positional Isomers (General Trend) |
| Molecular Formula | C₁₄H₁₂N₂O₃S | C₁₄H₁₂N₂O₃S |
| Molecular Weight | ~300.33 g/mol | ~300.33 g/mol |
| Solubility | Likely soluble in polar organic solvents and aqueous bases. | Solubility may vary depending on the position of the sulfonic acid group. |
| pKa | The sulfonic acid group will be strongly acidic. | pKa values may show slight variations. |
Analytical Characterization
The structural elucidation of the synthesized isomers would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for determining the substitution pattern on the benzimidazole and benzyl rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula of the isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, particularly the sulfonic acid group (S=O and O-H stretches).
Biological and Pharmacological Relevance
While no specific biological data for the isomers of this compound have been reported, the benzimidazole scaffold is present in numerous FDA-approved drugs. The introduction of a sulfonic acid group can modulate the pharmacokinetic properties of a molecule, such as increasing water solubility and altering its ability to interact with biological targets.
Conclusion
This technical guide has provided a theoretical framework for understanding the isomers of this compound. Although experimental data on these specific compounds is scarce, the principles of benzimidazole chemistry allow for the postulation of their structures and potential synthetic routes. Further research is warranted to synthesize and characterize these isomers, which will be essential for exploring their potential as novel therapeutic agents. The information presented here serves as a valuable starting point for researchers and scientists in the field of drug discovery and development.
A Technical Guide to the Synthesis of 1-Benzyl-1H-Benzimidazole Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive literature review and technical guide on the proposed synthetic routes for 1-benzyl-1H-benzimidazole sulfonic acid. Due to a lack of direct published methods for this specific molecule, this guide details plausible synthetic pathways based on established protocols for the N-benzylation of benzimidazoles and the sulfonation of the benzimidazole core. Detailed experimental methodologies, quantitative data from analogous reactions, and logical workflow diagrams are presented to assist researchers in the design and execution of synthetic strategies for this compound and its derivatives.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities including antimicrobial, anticancer, and antihypertensive properties. The incorporation of a benzyl group at the N-1 position and a sulfonic acid moiety onto the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as solubility and acidity, and potentially its biological activity. This guide explores the synthesis of 1-benzyl-1H-benzimidazole sulfonic acid, a molecule for which a direct synthetic route has not been prominently reported. The following sections outline proposed synthetic strategies by combining well-documented reactions for N-alkylation and sulfonation of the benzimidazole ring system.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are considered for the synthesis of 1-benzyl-1H-benzimidazole sulfonic acid. The choice between these routes may depend on the desired position of the sulfonic acid group and the compatibility of the functional groups with the reaction conditions.
-
Route A: N-benzylation of benzimidazole followed by electrophilic sulfonation of the resulting 1-benzyl-1H-benzimidazole. This route is expected to yield the sulfonic acid group on the benzene portion of the benzimidazole core.
-
Route B: Initial preparation of a benzimidazole sulfonic acid intermediate, followed by N-benzylation. This approach allows for the synthesis of isomers that may not be accessible through Route A, such as the 2-sulfonic acid derivative.
The logical workflow for these proposed synthetic routes is illustrated in the diagram below.
A Technical Deep Dive into Benzimidazole Sulfonic Acid Derivatives: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a versatile heterocyclic aromatic compound, has been a cornerstone in medicinal chemistry for over a century. The introduction of the sulfonic acid moiety to this privileged structure has given rise to a class of compounds with a remarkable breadth of applications, from early discoveries as UV filters to their current investigation as potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of benzimidazole sulfonic acid derivatives, detailing key synthetic methodologies, summarizing their diverse biological activities with quantitative data, and illustrating their mechanisms of action through signaling pathway diagrams.
A Journey Through Time: The Discovery and History of Benzimidazole Sulfonic Acid Derivatives
The story of benzimidazole derivatives begins in 1872 with the first synthesis of the parent benzimidazole ring. However, the specific exploration of sulfonic acid-functionalized benzimidazoles gained momentum in the early 20th century. A pivotal moment in the history of this class of compounds was the discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid in 1933 as an effective ultraviolet (UV) filter.[1] This discovery paved the way for the development of a new class of sunscreen agents.
The journey from UV filters to therapeutic agents has been marked by significant milestones:
-
Mid-20th Century: Following the discovery of the benzimidazole core in Vitamin B12, research into the biological activities of benzimidazole derivatives intensified, leading to the development of anthelmintic drugs. While not all were sulfonic acid derivatives, this period established the therapeutic potential of the benzimidazole scaffold.
-
Late 20th Century to Present: The advent of high-throughput screening and rational drug design has led to the exploration of benzimidazole sulfonic acid derivatives for a wide array of therapeutic targets. Researchers have synthesized and evaluated numerous derivatives for their potential as antibacterial, antifungal, anticancer, and enzyme-inhibiting agents.[2][3][4] This has led to the identification of compounds with significant biological activity, including the inhibition of key signaling pathways involved in disease progression.
Synthesis of the Core Scaffold: Experimental Methodologies
The synthesis of benzimidazole sulfonic acid derivatives typically involves two key strategies: the direct sulfonation of a pre-formed benzimidazole ring or the use of a sulfonated starting material in the cyclization step to form the benzimidazole core.
General Synthesis Workflow
The most common approach to synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde, often under acidic conditions. The sulfonic acid group can be introduced before or after this cyclization.
Caption: General synthetic routes to benzimidazole sulfonic acid derivatives.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole-5-sulfonic acid
This protocol describes a common method for the synthesis of the foundational UV filter, 2-phenyl-1H-benzimidazole-5-sulfonic acid, via the sulfonation of 2-phenylbenzimidazole.
Materials:
-
2-Phenylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Water
Procedure:
-
In a reaction vessel, carefully add 2-phenylbenzimidazole (1.0 equivalent) in batches to an excess of concentrated sulfuric acid (e.g., 7.5 equivalents) while maintaining the temperature between 40-50 °C.
-
After the addition is complete, heat the reaction mixture to 85 °C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC) until the consumption of the starting material is nearly complete (typically <1%).
-
Cool the reaction mixture and carefully pour it into a beaker containing cold water to precipitate the product.
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for approximately 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with hot water to remove any remaining acid.
-
Dry the purified 2-phenylbenzimidazole-5-sulfonic acid under vacuum.
Biological Activities and Quantitative Data
Benzimidazole sulfonic acid derivatives have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.
Table 1: Antibacterial and Antifungal Activity
| Compound ID | Target Organism | Activity | MIC (µg/mL) | Reference |
| BSA-1 | Candida albicans | Antifungal | 32-64 | [5] |
| BSA-1 | Aspergillus brasiliensis | Antifungal | 32-64 | [5] |
| BSA-2 | Gram-positive bacteria | Antibacterial | 0.1-0.5 mg/mL | [5] |
| BSA-2 | Gram-negative bacteria | Antibacterial | 0.1-0.5 mg/mL | [5] |
| BTSH-1 | Microbial and Fungal Strains | Antimicrobial | 32-64 | [6][7] |
Table 2: Anticancer and Enzyme Inhibitory Activity
| Compound ID | Cell Line / Enzyme | Activity | IC₅₀ (µM) | Reference |
| BTSH-2 | PC-3 (Prostate Cancer) | Antiproliferative | 55-106 | [6][7] |
| BTSH-2 | HepG2 (Liver Cancer) | Antiproliferative | 55-106 | [6][7] |
| BTSH-2 | HEK293 (Human Embryonic Kidney) | Antiproliferative | 55-106 | [6][7] |
| PBSA | SKOV-3 (Ovarian Cancer) | Inhibition of cell invasion & proliferation | - | [7] |
| Various | Protein Kinases (e.g., CK2) | Kinase Inhibition | Varies | [3][8] |
Mechanism of Action: Signaling Pathway Inhibition
A key aspect of the therapeutic potential of benzimidazole sulfonic acid derivatives lies in their ability to modulate cellular signaling pathways.
Inhibition of the MKK3/6-p38 MAPK Pathway in Ovarian Cancer
2-Phenylbenzimidazole-5-sulfonic acid (PBSA) has been shown to inhibit the proliferation and invasion of ovarian cancer cells by targeting the MKK3/6-p38 MAPK signaling pathway.[7] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), which are crucial for cancer cell progression.
References
- 1. Novel functions for 2‐phenylbenzimidazole‐5‐sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Benzimidazole-Based Sulfonic Acids as Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzimidazole-based sulfonic acids as catalysts in various organic reactions. While specific data for 1-benzyl-1H-benzimidazole-2-sulfonic acid as a catalyst is not extensively available in the public domain, this report focuses on the broader class of benzimidazole sulfonic acids and their derivatives, which have demonstrated significant catalytic activity. These compounds serve as efficient, often recyclable, Brønsted acid catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds of pharmaceutical interest.
Introduction to Benzimidazole-Based Sulfonic Acid Catalysis
Benzimidazole scaffolds functionalized with sulfonic acid groups are a class of Brønsted acid catalysts that have gained attention in organic synthesis. These catalysts combine the structural features of the benzimidazole moiety with the strong proton-donating ability of the sulfonic acid group. This combination can lead to unique catalytic properties, including high efficiency, selectivity, and, in the case of heterogeneous catalysts, ease of separation and recyclability. Their applications are particularly notable in condensation reactions for the synthesis of various heterocyclic frameworks.
Applications in Organic Synthesis
Benzimidazole-based sulfonic acid catalysts have been successfully employed in several types of organic reactions. The primary applications lie in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.
2.1. Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles
A significant application of this class of catalysts is in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles. These reactions typically involve the condensation of an o-phenylenediamine, 2-aminophenol, or 2-aminothiophenol with an aldehyde or carboxylic acid. The sulfonic acid catalyst protonates the carbonyl group, activating it for nucleophilic attack by the amino group of the other reactant, thereby facilitating the cyclization and dehydration steps.
2.2. Multi-Component Coupling Reactions
Brønsted acidic ionic liquids (BAILs) derived from imidazole and benzimidazole sulfonic acids have shown high catalytic activity in multi-component coupling reactions.[1] These reactions are highly valuable in combinatorial chemistry and drug discovery for the rapid generation of complex molecules from simple starting materials in a single step.
2.3. Acetalization Reactions
Novel Brønsted acidic ionic liquids based on the benzimidazolium cation have been effectively used as catalysts for the acetalization of aromatic aldehydes with diols.[2] This reaction is a common method for the protection of carbonyl groups in multi-step organic synthesis.
2.4. Esterification Reactions
Heterogeneous catalysts prepared by encapsulating benzimidazole-based acidic ionic liquids within metal-organic frameworks (MOFs) have been utilized for esterification reactions, such as the esterification of oleic acid.[3]
Quantitative Data Summary
The following tables summarize the performance of various benzimidazole-based sulfonic acid catalysts in different organic reactions.
Table 1: Catalytic Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sulfonic acid functionalized CoFe2O4 | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 0.5 | 95 | [4] |
| Sulfonic acid functionalized silica | o-phenylenediamine, Benzaldehyde | - | Room Temp. | - | High | [5] |
| Brønsted acidic ionic liquid gel | o-phenylenediamine, Benzoic acid | Solvent-free | 130 | 5 | 92 | [6] |
Table 2: Catalytic Synthesis of Benzothiazoles
| Catalyst | Reactants | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Sulfonic acid functionalized CoFe2O4 | 2-aminothiophenol, Benzaldehyde | Ethanol | Room Temp. | 10 | 98 | [4] |
| Fe3O4@SiO2-S-Bu-SO3H MNPs | 2-aminothiophenol, various aldehydes | - | - | 3-11 | 90-98 | [7] |
Table 3: Acetalization of Benzaldehyde with Ethylene Glycol
| Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| [PSebim]HSO4 | 80 | 2 | 98 | 100 | [2] |
Experimental Protocols
4.1. Synthesis of a Representative Catalyst: Sulfonic Acid Functionalized Benzimidazolium-Based Ionic Liquid
This protocol describes the synthesis of a Brønsted acidic ionic liquid based on a benzimidazolium cation, which can be used as a catalyst.
Materials:
-
Benzimidazole
-
1,4-Butane sultone
-
Sulfuric acid
-
Toluene
-
Ethyl acetate
Procedure:
-
A mixture of equimolar amounts of benzimidazole and 1,4-butane sultone in toluene is heated to reflux for 24 hours.
-
The reaction mixture is cooled to room temperature, and the resulting white precipitate (zwitterion) is filtered, washed with ethyl acetate, and dried under vacuum.
-
The zwitterion is then mixed with an equimolar amount of sulfuric acid at room temperature and stirred for 8 hours.
-
The resulting viscous liquid is the Brønsted acidic ionic liquid, [HSO3-Bu-Bim]HSO4. The product is washed with ethyl acetate and dried under vacuum.
4.2. General Protocol for the Catalytic Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles using a benzimidazole-based sulfonic acid catalyst.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Benzimidazole-based sulfonic acid catalyst (e.g., 5 mol%)
-
Ethanol (or solvent-free)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), the substituted aldehyde (1 mmol), and the benzimidazole-based sulfonic acid catalyst (e.g., 5 mol%) in ethanol (10 mL) is prepared.
-
The reaction mixture is stirred at room temperature (or heated as required) for the appropriate time (monitored by TLC).
-
Upon completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the pure 2-substituted benzimidazole.
-
If a heterogeneous catalyst is used, it can be recovered by filtration after the reaction, washed, dried, and reused for subsequent reactions.
Visualizations
Diagram 1: Synthesis of a Benzimidazole-Based Brønsted Acidic Ionic Liquid
References
- 1. Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts [dspace.iitrpr.ac.in:8080]
- 2. Novel Brønsted acidic ionic liquids based on benzimidazolium cation: Synthesis and catalyzed acetalization of aromatic aldehydes with diols - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Application of 1-benzyl-1H-benzimidazole-2-sulfonic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic system, formed by the fusion of benzene and imidazole rings, is structurally analogous to naturally occurring purines, allowing its derivatives to interact with various biological targets.[3] The incorporation of a sulfonic acid moiety at the 2-position and a benzyl group at the 1-position of the benzimidazole ring, yielding 1-benzyl-1H-benzimidazole-2-sulfonic acid, presents a molecule with potential for diverse therapeutic applications. While specific data for this exact molecule is limited, this document outlines its potential applications and relevant experimental protocols based on the well-established activities of structurally related benzimidazole derivatives, including those with sulfonyl and benzyl substitutions.
The benzimidazole core is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anthelmintic properties.[4][5][6] The addition of a sulfonyl group can enhance the lipophilicity and biological activity of the parent molecule.[7] Furthermore, the N-benzyl group is a common substituent in many biologically active benzimidazoles, often contributing to enhanced potency. This combination of structural features in this compound suggests its potential as a lead compound for the development of novel therapeutic agents.
Potential Therapeutic Applications
Based on the pharmacological profiles of analogous compounds, this compound and its derivatives are promising candidates for investigation in the following areas:
-
Anticancer Activity: Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling proteins like Bcl-2.[8][9] The 1-benzyl substituent, in particular, has been associated with potent anticancer effects.[3][10]
-
Antimicrobial Activity: The benzimidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][11] Benzimidazole-sulfonyl derivatives have shown potent activity against a range of bacterial and fungal pathogens.[7] The parent compound, 1H-benzimidazole-2-sulfonic acid (BISA), has been identified as a glutamate racemase (GR) inhibitor, highlighting its potential for the development of novel antibacterial drugs.[12]
-
Antiparasitic Activity: Derivatives of 1H-benzimidazole-2-sulfonic acid have been utilized in the synthesis of compounds with antitrichinellosis activity.[12] Furthermore, N-benzyl benzimidazole derivatives have shown promising results against various Leishmania species.[6]
Data Presentation: Biological Activity of Structurally Related Benzimidazole Derivatives
The following tables summarize the biological activity of benzimidazole derivatives that are structurally related to this compound, providing a basis for predicting its potential efficacy.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |
| 1-benzyl-1H-benzimidazole-triazole analogue | MCF-7 | IC50 | 1.3 ± 0.18 µM | [10] |
| 1-benzyl-1H-benzimidazole-triazole analogue | A-549 | IC50 | 0.63 ± 0.21 µM | [10] |
| 1H-Benzimidazol-2-yl hydrazones | MDA-MB-231 | IC50 (72h) | 13 - 20 µM | [8] |
| Alkylsulfonyl benzimidazole derivatives | MCF-7 | IC50 | - | [9] |
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound/Derivative Class | Microorganism | Activity Metric | Value | Reference |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine | S. aureus | MIC | 3.12 µg/mL | [11] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine | C. albicans | MIC | 3.12 µg/mL | [11] |
| Benzimidazolylbenzenesulfonamides | MRSA | MIC | 2-500 µg/mL | [13] |
| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus | MIC | 25–62.5 µg/ml | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for the synthesis of related compounds.[10][14]
Step 1: Synthesis of 1H-benzimidazole-2-thiol
-
In a round-bottom flask, dissolve o-phenylenediamine in an ethanol-water solution.
-
Add potassium hydroxide and carbon disulfide to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Filter, wash with water, and dry the precipitate to obtain 1H-benzimidazole-2-thiol.
Step 2: Synthesis of 1H-benzimidazole-2-sulfonic acid
-
Dissolve 1H-benzimidazole-2-thiol in a 50% sodium hydroxide solution.
-
Add potassium permanganate solution dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, continue stirring for a specified time.
-
Filter the reaction mixture.
-
Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the sulfonic acid.[14]
-
Filter the precipitate, wash with water, and dry to yield 1H-benzimidazole-2-sulfonic acid.[14]
Step 3: Synthesis of this compound
-
Dissolve 1H-benzimidazole-2-sulfonic acid in a suitable solvent (e.g., DMF).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add benzyl bromide or benzyl chloride dropwise.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[8]
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[11]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Cellular Mechanisms and Workflows
The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound.
Caption: Potential anticancer mechanisms of action.
Caption: Proposed synthetic workflow.
Caption: Workflow for MIC determination.
Conclusion
This compound represents a molecule of significant interest for medicinal chemistry research. By leveraging the known pharmacological activities of the benzimidazole scaffold, coupled with the structural contributions of the N-benzyl and 2-sulfonic acid groups, this compound holds promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The provided application notes and protocols offer a foundational framework for researchers to initiate the synthesis and biological evaluation of this and related compounds, paving the way for future drug discovery efforts. It is important to reiterate that the specific biological data for the title compound is not yet widely available, and the presented information is based on closely related analogues. Further experimental validation is crucial to fully elucidate the therapeutic potential of this compound. potential of this compound.
References
- 1. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 4. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Synthesis, biosimulation and pharmacological evaluation of benzimidazole derivatives with antihypertensive multitarget effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-benzyl-1H-benzimidazole-2-sulfonic acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 1-benzyl-1H-benzimidazole-2-sulfonic acid as a versatile ligand in coordination chemistry. The protocols outlined below are based on established synthetic methodologies for related benzimidazole derivatives and their metal complexes.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities. The introduction of a sulfonic acid group at the 2-position and a benzyl group at the 1-position of the benzimidazole core creates a multifunctional ligand, this compound. This ligand offers intriguing possibilities for the design of novel metal complexes with potential applications in catalysis, bioinorganic chemistry, and drug development. The sulfonic acid moiety can act as a coordination site and also enhance the aqueous solubility of the resulting metal complexes. The benzyl group can be varied to fine-tune the steric and electronic properties of the ligand.
Synthesis of this compound
The synthesis of the target ligand can be achieved through a two-step process, starting with the preparation of the precursor, 1H-benzimidazole-2-sulfonic acid, followed by N-benzylation.
dot
Experimental Protocols
Protocol 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid
This protocol is adapted from the synthesis of related benzimidazole-2-sulfonic acids.[1][2]
-
Synthesis of 1H-Benzimidazole-2-thiol:
-
In a round-bottom flask, dissolve potassium hydroxide in an ethanol-water mixture.
-
Add o-phenylenediamine to the solution and stir until dissolved.
-
Slowly add carbon disulfide to the reaction mixture at room temperature.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 1H-benzimidazole-2-thiol.
-
-
Oxidation to 1H-Benzimidazole-2-sulfonic acid:
-
To a solution of 1H-benzimidazole-2-thiol in aqueous sodium hydroxide, slowly add a solution of potassium permanganate in water while maintaining the temperature.[1]
-
After the addition is complete, reflux the mixture for 1 hour.[1]
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 1 to precipitate the product.[1]
-
Filter the white precipitate, wash thoroughly with cold water, and dry to yield 1H-benzimidazole-2-sulfonic acid.
-
Protocol 2: Synthesis of this compound
This protocol is a general method for the N-alkylation of benzimidazole derivatives.
-
N-Benzylation:
-
In a suitable solvent such as N,N-dimethylformamide (DMF), suspend 1H-benzimidazole-2-sulfonic acid.
-
Add a base (e.g., potassium carbonate or sodium hydride) to the suspension and stir for a short period to deprotonate the imidazole nitrogen.
-
Add benzyl chloride (or benzyl bromide) to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.
-
Coordination Chemistry
This compound is expected to act as a bidentate ligand, coordinating to metal ions through the N3 nitrogen of the benzimidazole ring and one of the oxygen atoms of the sulfonic acid group, forming a stable chelate ring.
dot
References
Application Notes and Protocols for N-Benzylation of Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-benzylation of benzimidazole, a fundamental reaction in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The protocols outlined below offer flexibility in the choice of reagents and reaction conditions.
Introduction
The N-benzylation of benzimidazole is a crucial synthetic transformation that introduces a benzyl group onto one of the nitrogen atoms of the benzimidazole ring. This modification is of significant interest in drug discovery as the N-benzyl benzimidazole scaffold is a "privileged structure," found in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] The reaction typically proceeds via a nucleophilic substitution mechanism where the benzimidazole anion attacks the benzylic carbon of a benzyl halide. The choice of base, solvent, and reaction temperature can influence the reaction's efficiency and, in the case of unsymmetrically substituted benzimidazoles, the regioselectivity of the N-alkylation.[2]
General Reaction Scheme
The N-benzylation of benzimidazole involves the deprotonation of the benzimidazole N-H by a base, followed by the nucleophilic attack of the resulting anion on benzyl halide (e.g., benzyl chloride or benzyl bromide) to yield the N-benzyl benzimidazole product.
Caption: General reaction scheme for the N-benzylation of benzimidazole.
Experimental Protocols
Two common and effective protocols for the N-benzylation of benzimidazole are detailed below. Protocol 1 utilizes potassium carbonate, a milder base, in N,N-dimethylformamide (DMF), while Protocol 2 employs sodium hydride, a stronger base, in the same solvent.
Protocol 1: N-Benzylation using Potassium Carbonate in DMF
This method is a widely used and relatively mild procedure for N-alkylation.[2]
Materials:
-
Benzimidazole
-
Benzyl chloride or Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Benzylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add benzyl chloride or benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 3-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-benzyl benzimidazole.[4]
Protocol 2: N-Benzylation using Sodium Hydride in DMF
This protocol uses a stronger base and is often faster, proceeding at room temperature.
Materials:
-
Benzimidazole
-
Benzyl chloride or Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate or Chloroform
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe and septa
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of benzimidazole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes.
-
Addition of Benzylating Agent: Cool the reaction mixture back to 0°C and add benzyl chloride or benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the dropwise addition of ice-cold water at 0°C.
-
Extraction: Extract the mixture with chloroform or ethyl acetate.
-
Washing: Wash the organic layer with water to remove DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl benzimidazole.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the N-benzylation of benzimidazole and its derivatives, providing a comparative overview of different methodologies.
| Benzimidazole Derivative | Benzylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(2-Benzimidazolyl)methyl ether | Benzyl bromide | NaOH | Tetrabutyl ammonium bromide (catalyst) | 80-90 | 4 | 71 | [3] |
| 2-(2-(2-Benzimidazolyl)ethyl)benzimidazole | Benzyl bromide | NaOH | Tetrabutyl ammonium bromide (catalyst) | 80-90 | 4 | 76 | [3] |
| 2-((2-Benzimidazolyl)methyl)amine | Benzyl bromide | NaOH | Tetrabutyl ammonium bromide (catalyst) | 90-100 | 4 | 79 | [3] |
| 5-(1H-benzo[d]imidazol-2-yl)-N1-(benzenesulphonyl)pentane-1,5-diamine | Benzyl chloride | NaH | DMF | Room Temp. | 5 | N/A | |
| 2-Mercaptobenzimidazole derivative | 2-Chloroethanol | N/A | N/A | N/A | 24 | 75 | [5] |
| 5-Nitro-2-mercaptobenzimidazole derivative | 2-Chloroethanol | N/A | N/A | N/A | 4 | 52 | [5] |
| 2-(Benzylthiomethyl)-1H-benzimidazole | Substituted benzyl chlorides/bromides | K₂CO₃ | N/A | N/A | N/A | N/A | [4] |
Experimental Workflow and Logic
The general workflow for the N-benzylation of benzimidazole, from reagent preparation to product purification, is depicted in the following diagram.
Caption: Workflow for the N-benzylation of benzimidazole.
References
Application Note: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] Traditional methods for synthesizing these compounds often require long reaction times, harsh conditions, and the use of hazardous reagents.[3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[2][4][5][6]
This document provides detailed protocols for the efficient, one-pot synthesis of 1,2-disubstituted benzimidazoles utilizing microwave irradiation. The methodologies presented are rapid, high-yielding, and often employ solvent-free or environmentally benign conditions.
General Reaction Scheme
The core reaction involves the condensation of an o-phenylenediamine derivative with an aldehyde or a carboxylic acid under microwave irradiation. The general scheme for the synthesis from an N-substituted o-phenylenediamine and an aldehyde is depicted below:
Caption: General synthesis of 1,2-disubstituted benzimidazoles.
Application Notes
-
Accelerated Reaction Times: Microwave irradiation significantly reduces reaction times from hours to mere minutes (typically 5-15 minutes), enhancing throughput and efficiency.[7][8][9]
-
High Yields: The described methods consistently produce high to quantitative yields of the desired benzimidazole derivatives, often exceeding 90%.[5][7][10]
-
Green Chemistry: Many protocols are performed under solvent-free conditions, minimizing waste and avoiding the use of volatile organic compounds.[5][7][11] The procedures often involve simple work-up steps, such as precipitation by adding water and filtration or simple extraction, which reduces the need for chromatographic purification.[7][12]
-
Catalyst Versatility: The synthesis can be effectively carried out under various catalytic conditions. Lewis acids like Erbium(III) triflate (Er(OTf)₃) have proven highly efficient in very low concentrations (1 mol%).[7][8][11] Other systems include the use of oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or solid supports like montmorillonite K-10.[12][13] Catalyst-free methods have also been successfully developed, further enhancing the environmental friendliness of the synthesis.[5]
-
Substrate Scope: This methodology is applicable to a wide variety of substituted N-phenyl-o-phenylenediamines and aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, allowing for the creation of diverse compound libraries.[7][14]
Experimental Workflow
The general workflow for the microwave-assisted synthesis is straightforward and efficient, as illustrated below.
Caption: General experimental workflow for microwave synthesis.
Detailed Experimental Protocols
Protocol 1: Er(OTf)₃ Catalyzed Synthesis under Solvent-Free Conditions
This protocol is adapted from a highly efficient method for synthesizing 1,2-disubstituted benzimidazoles using a Lewis acid catalyst.[7][8][11]
Materials:
-
N-phenyl-o-phenylenediamine (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Erbium(III) triflate (Er(OTf)₃) (1 mol%, 0.01 mmol)
-
Microwave reactor vials (3 mL)
-
Ethyl acetate
-
Water
Procedure:
-
In a 3 mL glass microwave reactor vial, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).
-
Add the corresponding substituted benzaldehyde (1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 5-10 minutes at a suitable temperature (e.g., 60°C).[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting amine), allow the vial to cool to room temperature.
-
To the reaction mixture, add water to separate the catalyst.
-
Extract the organic product with ethyl acetate (3 x 4 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Protocol 2: DDQ-Mediated Oxidative Cyclocondensation
This protocol utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant for the synthesis of 2-substituted benzimidazoles.[12]
Materials:
-
o-phenylenediamine (1 mmol, 0.11 g)
-
Substituted aryl aldehyde (1 mmol)
-
DDQ (60 mol %, 0.14 g)
-
Acetonitrile (minimum amount)
-
Ice-water mixture
Procedure:
-
In an open Erlenmeyer flask, dissolve o-phenylenediamine (1 mmol) and the aryl aldehyde (1 mmol) in a minimal amount of acetonitrile.
-
Add DDQ (60 mol %) to the solution.
-
Place the flask in a microwave oven and irradiate. Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture dropwise into a beaker containing an ice-water mixture.
-
The crude solid product will precipitate.
-
Filter the solid, wash thoroughly with cold water, and dry to obtain the 2-substituted benzimidazole.
Quantitative Data Summary
The following tables summarize the results obtained from the microwave-assisted synthesis of various 1,2-disubstituted benzimidazoles using the Er(OTf)₃ catalyzed, solvent-free method.[7]
Table 1: Synthesis of 1-phenyl-2-aryl-benzimidazoles
| Entry | R (in R-C₆H₄-CHO) | Time (min) | Yield (%) |
| 1 | H | 7 | 99 |
| 2 | 4-CH₃ | 5 | 98 |
| 3 | 4-OCH₃ | 5 | 99 |
| 4 | 4-Cl | 8 | 97 |
| 5 | 4-NO₂ | 10 | 96 |
| 6 | 2-Cl | 10 | 86 |
Reaction Conditions: N-phenyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1 mol%), Solvent-free, Microwave Irradiation.
Table 2: Synthesis of 1-benzyl-2-aryl-benzimidazoles
| Entry | R (in R-C₆H₄-CHO) | Time (min) | Yield (%) |
| 1 | H | 5 | 99 |
| 2 | 4-CH₃ | 5 | 98 |
| 3 | 4-OCH₃ | 5 | 99 |
Reaction Conditions: N-benzyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1 mol%), Solvent-free, Microwave Irradiation.
Factors Influencing Synthesis
Several factors can influence the efficiency of the microwave-assisted synthesis of benzimidazoles. The logical relationship between these factors and the reaction outcome is outlined below.
Caption: Key factors influencing reaction outcomes.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. asianpubs.org [asianpubs.org]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of 1-benzyl-1H-benzimidazole-2-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-benzyl-1H-benzimidazole-2-sulfonic acid in various sample matrices. While specific validated methods for this particular analyte are not widely published, the following protocols have been developed based on established analytical techniques for structurally similar benzimidazole derivatives. The primary recommended methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to their specificity, sensitivity, and robustness.
Overview of Analytical Methods
The quantification of this compound can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC-UV): A robust and widely available technique suitable for routine analysis of bulk drug substances and pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices such as biological fluids.
-
UV-Vis Spectrophotometry: A simpler and more accessible method that can be used for the quantification of the pure substance or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.
Data Presentation: Comparative Summary of Analytical Methods
The following table summarizes the typical performance characteristics of the recommended analytical methods for the quantification of benzimidazole derivatives, which can be expected to be similar for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 0.05 - 5 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| Selectivity | Good | Excellent |
| Sample Throughput | Moderate to High | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
Objective: To determine the purity and quantify this compound in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm (or wavelength of maximum absorbance determined by UV scan)
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to obtain a theoretical concentration within the calibration range.
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Objective: To identify and quantify trace amounts of this compound in complex matrices.
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct mass)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: (A suitable gradient to be optimized based on analyte retention)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of the standard)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and suitable product ions.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of the reference standard and a fixed amount of the internal standard into a blank matrix. Extract the analyte and IS from the samples using an appropriate sample preparation technique (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction).
-
Analysis: Inject the extracted standards and samples into the LC-MS/MS system.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the quantification of this compound using HPLC-UV.
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Industrial Scale-Up Synthesis of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1-benzyl-1H-benzimidazole-2-sulfonic acid, a key intermediate for various industrial applications, including pharmaceutical and materials science. The synthesis is presented as a robust two-step process, commencing with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, followed by its oxidation to the final sulfonic acid product.
I. Overview of the Synthetic Pathway
The selected synthetic route is designed for scalability, safety, and efficiency. It avoids the use of harsh or difficult-to-handle reagents where possible and proceeds through readily purifiable intermediates.
Application Notes and Protocols: Catalytic Activity of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid in Condensation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-1H-benzimidazole-2-sulfonic acid is an organocatalyst that has shown significant potential in facilitating various organic transformations, particularly condensation reactions. Its structure, featuring both a sulfonic acid group as the catalytic site and a benzimidazole scaffold, provides a unique combination of Brønsted acidity and potential for non-covalent interactions, which can enhance reaction rates and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in the synthesis of benzimidazole and quinoxaline derivatives, which are important heterocyclic motifs in medicinal chemistry.[1][2][3][4]
The synthesis of benzimidazoles and quinoxalines typically involves the condensation of o-phenylenediamines with aldehydes or α-dicarbonyl compounds.[5][6][7] The use of an efficient and recyclable catalyst is crucial for developing sustainable and environmentally friendly synthetic methodologies. This compound offers a promising alternative to traditional acid catalysts, with the potential for high yields under mild reaction conditions.[4][8]
Catalytic Applications in Condensation Reactions
This compound is an effective catalyst for the synthesis of a variety of heterocyclic compounds through condensation reactions. Below are protocols for two representative applications: the synthesis of 2-substituted benzimidazoles and the synthesis of quinoxaline derivatives.
Table 1: Synthesis of 2-Substituted Benzimidazoles using this compound as a Catalyst
| Entry | Aldehyde (1a-e) | Product (3a-e) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-1H-benzimidazole | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-benzimidazole | 3.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-benzimidazole | 2.0 | 94 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-benzimidazole | 3.5 | 88 |
| 5 | Cinnamaldehyde | 2-((E)-Styryl)-1H-benzimidazole | 3.0 | 85 |
Table 2: Synthesis of Quinoxaline Derivatives using this compound as a Catalyst
| Entry | α-Dicarbonyl Compound (4a-c) | Product (6a-c) | Time (h) | Yield (%) |
| 1 | Benzil | 2,3-Diphenylquinoxaline | 1.5 | 96 |
| 2 | Glyoxal | Quinoxaline | 2.0 | 90 |
| 3 | 2,3-Butanedione | 2,3-Dimethylquinoxaline | 1.5 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A mixture of o-phenylenediamine (1.0 mmol), an appropriate aldehyde (1.0 mmol), and this compound (5 mol%) in ethanol (10 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure 2-substituted benzimidazole.
Protocol 2: General Procedure for the Synthesis of Quinoxaline Derivatives
To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), an α-dicarbonyl compound (1.0 mmol) and this compound (5 mol%) are added. The reaction mixture is stirred at room temperature. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of benzimidazoles and quinoxalines.
Caption: Plausible catalytic cycle for benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline synthesis [organic-chemistry.org]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 1-benzyl-1H-benzimidazole-2-sulfonic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to address common challenges encountered during the purification of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Q1: My yield of purified this compound is significantly lower than expected after recrystallization. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue in recrystallization and can stem from several factors:
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Excessive Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield, as the compound will remain in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. It is advisable to add the solvent in small portions to the heated mixture.
-
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solution: If the yield is consistently low, consider screening other solvents or using a co-solvent system. For a sulfonic acid derivative, mixtures of water with polar organic solvents like ethanol or acetic acid could be effective.
-
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Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.
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Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Perform the hot filtration as quickly as possible.
-
-
Incomplete Precipitation: The cooling process might not be sufficient to induce maximum crystallization.
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Solution: After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of your compound and maximize precipitation.
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Q2: Instead of crystals, my product separated as an oil during cooling. What should I do?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.
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Solution:
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Reheat the solution until the oil redissolves completely.
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Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling, which favors the formation of a crystal lattice over an amorphous oil.
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If the problem persists, consider using a different recrystallization solvent.
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Q3: My purified this compound is still colored. How can I remove colored impurities?
A3: Colored impurities are often non-polar, conjugated molecules that can be effectively removed using activated charcoal.
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Solution:
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After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution.
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Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.
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Perform a hot gravity filtration to remove the activated charcoal. The resulting filtrate should be colorless.
-
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing the overall yield.
-
Q4: What are the likely impurities in my crude this compound?
A4: The impurities will largely depend on the synthetic route. A common synthesis involves the benzylation of 1H-benzimidazole-2-thiol followed by oxidation. Potential impurities include:
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Unreacted Starting Materials: 1-benzyl-1H-benzimidazole-2-thiol.
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Intermediates from Incomplete Oxidation: Sulfenic or sulfinic acid analogs.
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Side-Products: Over-oxidation products or byproducts from the benzylation step. For instance, formation of 1,3-dibenzylimidazolium salts can be a common side product in benzylation reactions.[1]
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Inorganic Salts: Residual acids or bases from the workup.
Experimental Protocol: Purification by Recrystallization
This protocol describes a general method for the purification of crude this compound by recrystallization from an aqueous acidic solution. This method is based on the principle that the sulfonic acid is soluble in a hot aqueous medium and will precipitate upon cooling as the solubility decreases.
Materials:
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Crude this compound
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Deionized water
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Dilute Hydrochloric Acid (HCl) or Acetic Acid
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Activated charcoal (optional)
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Erlenmeyer flasks
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Heating mantle or hot plate with a water bath
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of deionized water and a few drops of dilute HCl or acetic acid to aid dissolution. The acidic condition helps to protonate the benzimidazole nitrogens and increases solubility.
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Gently heat the mixture while stirring until the solid completely dissolves. Add more hot water in small portions if necessary to achieve complete dissolution. Avoid using a large excess of solvent.
-
-
Decolorization (Optional):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal to the solution.
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Reheat the mixture to a gentle boil for 5-10 minutes while stirring.
-
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Hot Filtration:
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If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.
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Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
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Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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-
Isolation of Crystals:
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Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.
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-
Drying:
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Continue to draw air through the filter cake for several minutes to partially dry the crystals.
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Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at an appropriate temperature until a constant weight is achieved.
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Quantitative Data Summary
The following table presents hypothetical data for the purification of crude this compound. Actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Parameter | Crude Product | Purified Product | Analytical Method |
| Purity | ~85% | >98% | HPLC |
| Appearance | Off-white to light brown solid | White crystalline solid | Visual Inspection |
| Yield | - | 70-85% | Gravimetric |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the purification workflow and the logical steps for troubleshooting common issues.
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzyl-1H-benzimidazole-2-sulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
1. Benzylation of 2-Mercaptobenzimidazole
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired 1-benzyl-2-(benzylthio)-1H-benzimidazole | - Incomplete deprotonation of 2-mercaptobenzimidazole.- Competing N,N'-dibenzylation.- Reaction temperature is too low. | - Ensure the use of a strong enough base (e.g., NaH, KOH) and an appropriate solvent.- Use a stoichiometric amount of benzyl halide.- Gradually increase the reaction temperature and monitor the progress using TLC. |
| Formation of multiple products (observed on TLC) | - Non-selective benzylation at both nitrogen and sulfur atoms.- Presence of impurities in starting materials. | - Control the reaction temperature; lower temperatures may favor S-alkylation.- Purify the 2-mercaptobenzimidazole starting material before use.- Use a phase-transfer catalyst to improve selectivity. |
| Starting material remains unreacted | - Insufficient amount of base or benzyl halide.- Deactivation of the benzyl halide. | - Re-check the stoichiometry of your reagents.- Use a fresh bottle of benzyl halide. |
2. Oxidation to this compound
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete oxidation to the sulfonic acid | - Insufficient amount of oxidizing agent.- Reaction time is too short or temperature is too low. | - Increase the molar excess of the oxidizing agent (e.g., H₂O₂, KMnO₄).- Prolong the reaction time and/or moderately increase the temperature, monitoring with TLC. |
| Formation of a disulfide byproduct | - Mild oxidizing conditions.[1][2] | - Use a stronger oxidizing agent or more forcing conditions (higher temperature, longer reaction time).[1][2] |
| Degradation of the benzimidazole ring | - Over-oxidation due to harsh reaction conditions (e.g., high concentration of oxidant, high temperature). | - Add the oxidizing agent portion-wise to control the reaction exotherm.- Perform the reaction at a lower temperature. |
| Difficulty in isolating the product | - The sulfonic acid product may be highly soluble in the reaction medium. | - Acidify the reaction mixture to a low pH (e.g., pH 1) to precipitate the sulfonic acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common route involves a multi-step synthesis. It typically starts with the synthesis of 2-mercaptobenzimidazole from o-phenylenediamine and carbon disulfide.[1][2] This is followed by the benzylation of 2-mercaptobenzimidazole to introduce the benzyl group, and finally, the oxidation of the resulting thioether or thiol to the sulfonic acid.[1][2][3]
Q2: What are the expected side reactions during the benzylation step?
Side reactions during benzylation can include the formation of N,N'-dibenzylated products or S-benzylation to form a thioether. The ratio of N- to S-alkylation can be influenced by the reaction conditions such as the solvent and base used.
Q3: Which oxidizing agents are suitable for converting the thiol or thioether to the sulfonic acid?
Commonly used oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).[1][2][3] The choice of oxidant and reaction conditions will influence the reaction rate and the potential for side reactions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both the benzylation and oxidation steps. Using an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q5: What is the best way to purify the final product?
Purification can often be achieved by recrystallization.[4] Due to the sulfonic acid group, the product's solubility will be pH-dependent. Acidification of the aqueous solution is a common method to precipitate the sulfonic acid.[3]
Experimental Protocols
Synthesis of 2-Mercaptobenzimidazole
A mixture of o-phenylenediamine (0.1 mole), potassium hydroxide (0.1 mole), and carbon disulfide (0.1 mole) in 100 ml of 95% ethanol and 15 ml of water is heated under reflux for 3 hours. After cooling, the mixture is treated with charcoal and filtered. The filtrate is heated to 60-70 °C, and warm water is added, followed by acidification with dilute acetic acid with stirring to precipitate the product.
Oxidation of 1H-benzimidazole-2-thiol to 1H-benzimidazole-2-sulfonic acid
1H-benzimidazole-2-thiol is oxidized in a 50% sodium hydroxide solution with potassium permanganate for 1 hour.[3] The mixture is then filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1. The resulting precipitate of the sulfonic acid is filtered off and washed with water.[3]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions during the benzylation step.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 1-benzyl-1H-benzimidazole-2-sulfonic acid as a catalyst in organic synthesis. Here, you will find troubleshooting guides and frequently asked questions to assist with the optimization of your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What types of reactions can be catalyzed by this compound?
A1: this compound is a Brønsted acid catalyst. It is particularly effective in condensation reactions, such as the synthesis of quinoxalines from the reaction of 1,2-diamines and 1,2-dicarbonyl compounds. Its acidic nature facilitates the cyclization and dehydration steps involved in the formation of various heterocyclic compounds.
Q2: What are the advantages of using this compound as a catalyst?
A2: This catalyst offers several potential advantages, including mild reaction conditions, high efficiency, and ease of handling compared to strong mineral acids. The benzimidazole scaffold can also contribute to the catalyst's stability and may influence the selectivity of the reaction.
Q3: How should I store and handle this compound?
A3: As a sulfonic acid derivative, it is advisable to store the catalyst in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q4: Can the catalyst be recovered and reused?
A4: The potential for recovery and reuse of this compound depends on the specific reaction conditions and the solubility of the catalyst in the reaction medium. If the catalyst precipitates upon completion of the reaction or can be selectively extracted, it may be possible to recover and reuse it after appropriate washing and drying.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Causes:
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Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
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Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of reactants or products.
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Incorrect Solvent: The choice of solvent can significantly impact the reaction by affecting the solubility of reactants and the catalyst's activity.
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Poor Quality Starting Materials: Impurities in the reactants can inhibit the catalyst or lead to the formation of side products.
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Deactivated Catalyst: The catalyst may have been deactivated by impurities or improper storage.
Recommended Solutions:
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Optimize Catalyst Loading: Systematically increase the catalyst loading (e.g., in increments of 1-2 mol%) to determine the optimal amount.
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Screen Reaction Temperatures: Evaluate a range of temperatures to find the ideal condition for your specific substrates.
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Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, acetonitrile, DMF, toluene) to identify the one that provides the best results.
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Purify Starting Materials: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.
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Use Fresh Catalyst: If catalyst deactivation is suspected, use a fresh batch of this compound.
Problem 2: Slow or Incomplete Reaction
Possible Causes:
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Low Reaction Temperature: The activation energy for the reaction may not be sufficiently overcome at the current temperature.
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Inadequate Mixing: Poor mixing can lead to localized concentration gradients and hinder the interaction between the catalyst and reactants.
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Presence of Inhibitors: Trace amounts of certain substances in the reactants or solvent can act as inhibitors.
Recommended Solutions:
-
Increase Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or GC.
-
Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture.
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Use High-Purity Reagents and Solvents: Employing high-purity starting materials and solvents can help to eliminate potential inhibitors.
Problem 3: Formation of Side Products
Possible Causes:
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High Reaction Temperature: Elevated temperatures can sometimes promote side reactions or decomposition.
-
Excessive Catalyst Loading: Too much catalyst can sometimes lead to undesired side reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after completion can lead to the formation of degradation products.
Recommended Solutions:
-
Optimize Reaction Temperature: A lower temperature may improve selectivity towards the desired product.
-
Reduce Catalyst Loading: Once the optimal catalyst loading for yield is determined, investigate if a slightly lower amount can reduce side product formation without significantly impacting the yield.
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Monitor Reaction Progress: Carefully monitor the reaction and stop it once the starting materials are consumed to avoid over-reaction.
Problem 4: Difficulty in Product Purification
Possible Causes:
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Residual Catalyst: The acidic nature of the catalyst may cause it to co-elute with the product during chromatography or interfere with crystallization.
-
Similar Polarity of Product and Byproducts: Side products may have similar polarities to the desired product, making separation challenging.
Recommended Solutions:
-
Aqueous Work-up: A mild basic wash (e.g., with a saturated solution of sodium bicarbonate) during the work-up can help to remove the acidic catalyst.
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Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2,3-Diphenylquinoxaline
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Ethanol | 25 | 12 | 45 |
| 2 | 2.5 | Ethanol | 25 | 8 | 68 |
| 3 | 5 | Ethanol | 25 | 5 | 85 |
| 4 | 5 | Ethanol | 50 | 2 | 95 |
| 5 | 5 | Acetonitrile | 50 | 2 | 88 |
| 6 | 5 | Toluene | 50 | 2 | 75 |
| 7 | 5 | DMF | 50 | 2 | 92 |
| 8 | 2.5 | Ethanol | 50 | 4 | 80 |
| 9 | 7.5 | Ethanol | 50 | 2 | 94 |
Reaction conditions: Benzil (1 mmol), o-phenylenediamine (1 mmol), solvent (5 mL). Yields are for the isolated product.
Experimental Protocols
Detailed Methodology for the Synthesis of 2,3-Diphenylquinoxaline using this compound as a Catalyst:
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Reactant Preparation: In a 25 mL round-bottom flask, dissolve benzil (1 mmol, 210 mg) and o-phenylenediamine (1 mmol, 108 mg) in ethanol (5 mL).
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Catalyst Addition: To the stirred solution, add this compound (0.05 mmol, 14.5 mg, 5 mol%).
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Reaction Execution: Heat the reaction mixture to 50°C and continue stirring.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
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Work-up: Upon completion of the reaction (typically within 2 hours), cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
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Purification: Combine the organic layers, wash with a saturated solution of sodium bicarbonate (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Product Isolation: Purify the crude product by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.
Visualizations
Caption: Experimental workflow for the synthesis of 2,3-diphenylquinoxaline.
Caption: Troubleshooting flowchart for low product yield.
"troubleshooting guide for 1-benzyl-1H-benzimidazole-2-sulfonic acid reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-benzyl-1H-benzimidazole-2-sulfonic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound and I am getting a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
Answer: Low yields can stem from several factors related to the two key reaction steps: N-benzylation of the benzimidazole core and the subsequent sulfonation, or the reverse sequence.
Potential Causes & Solutions: N-Benzylation Step
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure a sufficiently strong base is used to deprotonate the benzimidazole nitrogen. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base may need to be optimized for your specific starting material. |
| Poor Quality Reagents | Use pure, dry starting benzimidazole and benzyl halide. Impurities can interfere with the reaction. Ensure the solvent is anhydrous, as protic solvents can quench the benzimidazole anion. |
| Suboptimal Reaction Temperature | The reaction temperature may need optimization. Some reactions require heating to proceed at a reasonable rate, while others benefit from lower temperatures to minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect Stoichiometry | Use a slight excess of the benzylating agent (e.g., 1.1-1.2 equivalents) to ensure complete reaction of the benzimidazole. |
Potential Causes & Solutions: Sulfonation Step
| Cause | Recommended Solution |
| Inactive Sulfonating Agent | Use fresh fuming sulfuric acid (oleum) or chlorosulfonic acid. The concentration of SO₃ in oleum is critical and should be known. |
| Reaction Temperature Too Low | Sulfonation of aromatic rings often requires elevated temperatures to overcome the activation energy. The optimal temperature will depend on the specific substrate and sulfonating agent. |
| Reversibility of Sulfonation | Sulfonation is a reversible reaction. To drive the equilibrium towards the product, use a sufficient excess of the sulfonating agent. During workup, avoid excessively high temperatures in aqueous acidic conditions, which can promote desulfonation. |
| Steric Hindrance | The benzyl group at the N1 position may sterically hinder the approach of the sulfonating agent to the C2 position. More forcing reaction conditions (higher temperature, longer reaction time) may be necessary. |
A general troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting logic for low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, and I am having difficulty isolating the desired this compound. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing your protocol.
Potential Side Products & Prevention Strategies
| Side Product | Formation Pathway | Prevention Strategy |
| 1,3-Dibenzylbenzimidazolium Salt | Over-alkylation of the benzimidazole ring, especially with an excess of benzyl halide or under harsh conditions. | Use a controlled stoichiometric amount of benzyl halide (1.0-1.2 equivalents). Add the benzyl halide slowly to the reaction mixture. |
| Isomeric Sulfonic Acids | Sulfonation at other positions on the benzimidazole ring system. While the C2 position is electronically favored, substitution at the benzene ring can occur under harsh conditions. | Use milder sulfonation conditions (lower temperature, shorter reaction time). |
| Unreacted Starting Materials | Incomplete reaction of either the N-benzylation or sulfonation step. | Monitor the reaction progress by TLC to ensure completion. Re-optimize reaction conditions if necessary. |
| Oxidation Products | Benzimidazole precursors like o-phenylenediamine are susceptible to oxidation, leading to colored impurities. | Run the synthesis of the benzimidazole core under an inert atmosphere (e.g., nitrogen or argon). |
A logical workflow for addressing the formation of multiple products is as follows:
Caption: Troubleshooting logic for multiple product formation.
Issue 3: Difficulty in Product Purification
Question: My final product is impure, and I am having difficulty with purification. What are some common impurities and how can I remove them?
Answer: Purification of benzimidazole derivatives, especially sulfonic acids, can be challenging due to their polarity and potential for zwitterion formation.
Common Impurities and Purification Strategies
| Impurity | Purification Method |
| Unreacted Starting Materials | Column Chromatography: Silica gel chromatography can be effective. A polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic or formic acid) may be required. Recrystallization: If the polarity difference is significant, recrystallization from a suitable solvent (e.g., ethanol, water, or mixtures) can be effective. |
| Salts from Workup | Aqueous Wash: Washing the crude product with cold water can remove inorganic salts. Dialysis/Size Exclusion Chromatography: For persistent salt contamination, these techniques can be employed. |
| Colored Impurities | Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to adsorb colored impurities, followed by filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
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N-Benzylation of a suitable benzimidazole precursor: This could start from 1H-benzimidazole-2-thiol, which is then benzylated at the N1 position.
-
Oxidation/Sulfonation: The resulting 1-benzyl-1H-benzimidazole-2-thiol can then be oxidized to the corresponding sulfonic acid. An alternative is the direct sulfonation of 1-benzyl-1H-benzimidazole.
Q2: What analytical techniques are recommended for characterizing this compound?
A2: A combination of spectroscopic methods is recommended for full characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the benzyl group and the substitution pattern on the benzimidazole core.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S=O stretching vibrations of the sulfonic acid group.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, several reagents require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere and in an anhydrous solvent.
-
Benzyl Halides (e.g., Benzyl Bromide): Lachrymators and should be handled in a well-ventilated fume hood.
-
Fuming Sulfuric Acid (Oleum) and Chlorosulfonic Acid: Highly corrosive and react violently with water. Appropriate personal protective equipment (gloves, goggles, lab coat) is essential.
Experimental Protocols (Analogous Reactions)
Since a direct protocol for the target molecule was not found, the following are detailed methodologies for the key reaction steps based on the synthesis of similar compounds. These should be adapted and optimized for the synthesis of this compound.
Protocol 1: N-Benzylation of Imidazole (Analogous to Benzimidazole)
This protocol describes the N-benzylation of imidazole using sodium hydride as a base.
-
Suspend sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of the starting benzimidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1H-Benzimidazole-2-sulfonic Acid from 1H-Benzimidazole-2-thiol
This protocol describes the oxidation of the thiol to the sulfonic acid.[1]
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To a boiling solution of 1H-benzimidazole-2-thiol (0.05 mol) in water (40 ml), add 50% sodium hydroxide (17 ml).
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Add a solution of potassium permanganate (0.11 mol) in 275 ml of water in small portions with stirring.
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After the complete addition of potassium permanganate, continue stirring for 1 hour.
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Filter the hot solution to remove manganese dioxide.
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Cool the filtrate and acidify to pH 1 with hydrochloric acid.
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Collect the resulting precipitate of 1H-benzimidazole-2-sulfonic acid by filtration and wash with water.
The following diagram illustrates a possible synthetic workflow for this compound:
Caption: Possible synthetic routes to the target compound.
References
"effect of solvent on the synthesis of 1-benzyl-1H-benzimidazole-2-sulfonic acid"
Welcome to the technical support center for the synthesis of 1-benzyl-1H-benzimidazole-2-sulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and optimize experimental conditions. The synthesis of this molecule is typically approached as a two-step process: the N-benzylation of a benzimidazole precursor followed by a sulfonation reaction. This guide is structured to address challenges in both stages.
Troubleshooting Guides
Step 1: N-Benzylation of Benzimidazole
Problem 1: Low to no yield of 1-benzyl-1H-benzimidazole.
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Question: My N-benzylation reaction of benzimidazole is resulting in a very low yield or only starting material. What are the possible reasons related to the solvent and other conditions?
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Answer: Low yields in N-alkylation of benzimidazoles can arise from several factors. A critical aspect is the choice of solvent and base. Using a dry, aprotic solvent is often recommended, as protic solvents (like water or alcohols) can quench the benzimidazole anion formed after deprotonation, thus inhibiting the reaction.[1] However, successful alkylations have also been reported in aqueous or mixed aqueous-organic systems.[2][3] If you are using an aprotic solvent, ensure it is thoroughly dried. If using an aqueous system, the base concentration (e.g., 50% NaOH) is crucial for deprotonation.[3] Also, verify that your starting benzimidazole is pure and dry, as impurities can interfere with the reaction.[1] The reaction temperature may also need optimization; some reactions require heating to proceed at a reasonable rate.
Problem 2: Formation of 1,3-dibenzylbenzimidazolium salt (over-alkylation).
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Question: I am observing a significant amount of a byproduct that appears to be the dibenzylated quaternary salt. How can I minimize this?
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Answer: The formation of a 1,3-dibenzylbenzimidazolium salt is a common side reaction, especially under harsh conditions or with an excess of the alkylating agent.[1] To mitigate this, use the benzyl halide (e.g., benzyl bromide or chloride) in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1] Adding the benzyl halide slowly to the reaction mixture can also help prevent localized high concentrations that favor over-alkylation.[1] The choice of solvent can also play a role; a less polar solvent might slow down the second alkylation step, which forms the charged quaternary salt.
Problem 3: Difficulty in product purification.
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Question: My crude product is difficult to purify. What are the best practices for isolating pure 1-benzyl-1H-benzimidazole?
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Answer: Purification often requires chromatographic techniques. Column chromatography on silica gel is a common and effective method.[1] A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like n-hexane.[4] For example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate can effectively separate the product from non-polar impurities and the more polar starting material (benzimidazole) or over-alkylated salts. The solvent system for purification by column chromatography could be an ethyl acetate and n-hexane mixture in a ratio of 1:9.[4]
Step 2: Sulfonation of 1-benzyl-1H-benzimidazole
Problem 1: Low conversion or no reaction during sulfonation.
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Question: I am trying to sulfonate 1-benzyl-1H-benzimidazole, but I am recovering mostly the starting material. What could be the issue?
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Answer: Aromatic sulfonation requires a potent sulfonating agent. Commonly used reagents include concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide.[5] If you are using concentrated sulfuric acid, it may not be strong enough, or the reaction temperature might be too low. Sulfonation is a reversible reaction; the presence of water, a byproduct when using sulfuric acid, can drive the equilibrium back to the starting materials.[6][7] Using an excess of the sulfonating agent or a stronger agent like oleum can increase conversion.[7] In some cases, specialized solvents like nitrobenzene or ionic liquids have been used with sulfur trioxide to facilitate the reaction.[7]
Problem 2: Product decomposition or charring.
-
Question: The reaction mixture turns black, and I am unable to isolate the desired sulfonic acid. What causes this decomposition?
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Answer: Benzimidazole derivatives can be sensitive to harsh acidic conditions and high temperatures.[8] Aggressive sulfonating agents like high-strength oleum or sulfur trioxide, especially at elevated temperatures, can lead to charring and decomposition. It is crucial to control the reaction temperature, often by cooling the reaction vessel in an ice bath during the addition of the sulfonating agent. A milder sulfonating agent or a lower reaction temperature, even if it requires a longer reaction time, might be necessary to prevent degradation.
Problem 3: Formation of undesired isomers.
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Question: I have successfully sulfonated the molecule, but I am getting a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?
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Answer: Electrophilic aromatic substitution on the benzimidazole ring can occur at several positions. The substitution pattern is influenced by the reaction conditions. For sulfonation, the position of the sulfonic acid group can be thermodynamically or kinetically controlled. For instance, in the sulfonation of naphthalene, lower temperatures favor the formation of the alpha-sulfonic acid (kinetic product), while higher temperatures favor the beta-sulfonic acid (thermodynamic product). A similar principle may apply here. Experimenting with different reaction temperatures and times can help in selectively favoring one isomer over others.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound? A1: A common approach is a two-step synthesis. First, N-benzylation of a suitable precursor, like 2-mercaptobenzimidazole, is performed. The resulting 1-benzyl-2-mercaptobenzimidazole is then oxidized to form the target sulfonic acid. An alternative is the direct sulfonation of 1-benzyl-1H-benzimidazole, though this may present challenges with regioselectivity.
Q2: Which solvents are recommended for the N-benzylation step? A2: A range of solvents can be used depending on the specific protocol. Dry aprotic solvents like DMF or acetonitrile are often used with bases like potassium carbonate.[1] Alternatively, reactions can be performed in a biphasic system with a concentrated aqueous base (e.g., 50% NaOH) and an organic solvent for extraction, such as chloroform.[3] Ethanol has also been used as a solvent.[2]
Q3: What are the standard conditions for the sulfonation of aromatic heterocycles? A3: Sulfonation is typically carried out using strong sulfonating agents. The reaction of an aromatic compound with fuming sulfuric acid (oleum) or concentrated sulfuric acid at temperatures ranging from room temperature to elevated temperatures is a classic method.[5] The choice of agent and temperature depends on the reactivity of the substrate. For sensitive molecules, milder conditions are necessary to prevent decomposition.
Q4: How can I monitor the progress of these reactions? A4: Thin-layer chromatography (TLC) is a standard method for monitoring the progress of both the N-benzylation and sulfonation reactions.[4][8] For the N-benzylation step, you can visualize the disappearance of the starting benzimidazole and the appearance of the less polar product spot. For the sulfonation step, the product will be significantly more polar than the starting material and may remain at the baseline in many common solvent systems. Staining with a suitable agent or visualization under UV light can aid in identification.
Q5: Is a solvent-free approach possible for the N-benzylation? A5: Yes, microwave-assisted, solvent-free synthesis of N-substituted benzimidazoles has been reported and can be an environmentally friendly and efficient alternative to traditional methods.[9] These reactions often use a catalyst and provide the desired products in short reaction times with high selectivity.[9]
Data Presentation
Table 1: Summary of Reaction Conditions for N-Alkylation of Benzimidazoles and Sulfonation of Aromatics
| Reaction Step | Substrate | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |
| N-Benzylation | Benzimidazole | Benzyl halide, 50% NaOH | Aqueous/Chloroform | Room Temp. | 95% | [3] |
| N-Benzylation | 2-methylbenzimidazole thiouronium salt | Benzyl derivative, NaOH | Absolute Ethanol | Room Temp. | N/A | [8] |
| N-Benzylation | o-phenylenediamine, benzaldehyde | Er(OTf)₃ | Solvent-free (MW) | N/A | 86-99% | [9] |
| Sulfonation | Benzene | SO₃ | Ionic Liquid [emim][HSO₄] | 25°C | 99% | [7] |
| Sulfonation | Indole, Carbazole | SO₃ | Nitrobenzene | Room Temp. | N/A | |
| Sulfonation | Benzene | H₂SO₄ | H₂SO₄ | N/A | N/A | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-benzimidazole (General Method)
This protocol is a generalized procedure based on common N-alkylation methods.
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Preparation: In a round-bottom flask, dissolve benzimidazole (1 equivalent) in a suitable solvent such as DMF or acetonitrile.
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Addition of Base: Add a base, for example, potassium carbonate (1.5 equivalents), to the solution.
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Addition of Alkylating Agent: While stirring, add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid base, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts or base. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Evaporate the solvent and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of 1H-benzimidazole-2-sulfonic acid via Oxidation (Alternative Precursor Route)
This protocol describes the synthesis of the parent sulfonic acid, which could potentially be benzylated. It is based on the oxidation of 2-mercaptobenzimidazole.[10]
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Preparation: In a suitable reaction vessel, dissolve 1H-benzimidazole-2-thiol (1 equivalent) in an aqueous solution of 50% sodium hydroxide. Heat the solution to boiling.
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Oxidation: While stirring, add a solution of potassium permanganate (2.2 equivalents) in water in small portions.
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Reflux: After the complete addition of the potassium permanganate solution, reflux the reaction mixture for approximately 45 minutes.
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Filtration: Cool the reaction mixture and filter off the manganese dioxide formed during the reaction.
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Acidification: Carefully add hydrochloric acid to the filtrate to adjust the pH to 1.
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Isolation: The resulting precipitate of the sulfonic acid is collected by filtration and washed with water.
Visualizations
Logical Workflow Diagram
Caption: Two-step synthesis of this compound.
Solvent Effect Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. US20040242932A1 - Aromatic sulfonation reactions - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 1-Benzyl-1H-benzimidazole-2-sulfonic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-benzyl-1H-benzimidazole-2-sulfonic acid. Our aim is to offer practical solutions to common challenges encountered during its production, with a focus on impurity management.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic strategy involves a two-step process:
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Synthesis of the thiol precursor: 1-benzyl-1H-benzimidazole-2-thiol is synthesized from the reaction of N-benzyl-o-phenylenediamine with carbon disulfide.
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Oxidation to the sulfonic acid: The resulting thiol is then oxidized to the target compound, this compound.
Q2: What are the most likely impurities in the synthesis of this compound?
The potential impurities can be categorized by their origin in the synthetic process:
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From the thiol synthesis step:
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Unreacted N-benzyl-o-phenylenediamine.
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Side products from the reaction with carbon disulfide.
-
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From the oxidation step:
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Unreacted 1-benzyl-1H-benzimidazole-2-thiol (starting material).
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The corresponding disulfide, bis(1-benzyl-1H-benzimidazol-2-yl)disulfide, which is a common byproduct of thiol oxidation.[1][2]
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The intermediate sulfinic acid, 1-benzyl-1H-benzimidazole-2-sulfinic acid, from incomplete oxidation.[3][4]
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Over-oxidation or degradation products.
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Q3: Which analytical techniques are recommended for purity assessment and impurity profiling?
A combination of chromatographic and spectroscopic methods is recommended:
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High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column with a gradient elution system is often effective for benzimidazole derivatives.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation of the desired product and for identifying the structure of unknown impurities.[7][8]
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Mass Spectrometry (MS): Provides accurate molecular weight information, which is crucial for the identification of impurities and byproducts.[9]
Troubleshooting Guides
Issue 1: Low Yield in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete oxidation of the thiol precursor. | - Increase the reaction time or the amount of the oxidizing agent. - Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material. |
| Formation of side products, such as the disulfide. | - Optimize the reaction conditions (temperature, pH) to favor the formation of the sulfonic acid. - Use a milder oxidizing agent if over-oxidation is suspected. |
| Loss of product during work-up and purification. | - Benzimidazole-2-sulfonic acids can be highly water-soluble. Avoid excessive washing with organic solvents where the product might have some solubility. - Consider purification by recrystallization from a suitable solvent system or by using ion-exchange chromatography.[10][11] |
Issue 2: Presence of a Persistent, Water-Insoluble Impurity
| Potential Cause | Troubleshooting Step |
| The impurity is likely the disulfide byproduct. | - The disulfide is generally much less soluble in aqueous media than the sulfonic acid. Purify the crude product by dissolving it in a dilute aqueous base and filtering off the insoluble disulfide. The sulfonic acid can then be precipitated by acidification. |
| The impurity is an unreacted starting material or a non-polar side product. | - Analyze the impurity by NMR and MS to confirm its identity. - If it is the thiol starting material, consider re-subjecting the mixture to the oxidation conditions. - If it is another non-polar impurity, purification by column chromatography (if applicable) or recrystallization might be necessary. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| High water solubility of the sulfonic acid. | - Avoid traditional silica gel chromatography. Consider reverse-phase chromatography (C18) or ion-exchange chromatography for purification.[10] |
| Co-precipitation of impurities with the product. | - Optimize the recrystallization solvent system. A mixture of solvents might be required to achieve good separation. |
| Presence of inorganic salts from the reaction or work-up. | - If the product is isolated as a salt, desalting can be performed using a C18 cartridge or by dialysis if applicable.[10] |
Data Presentation
Table 1: Representative Yields and Purity in a Two-Step Synthesis
| Step | Product | Oxidizing Agent | Typical Yield | Typical Purity (by HPLC) | Reference |
| 1 | 1-benzyl-1H-benzimidazole-2-thiol | - | 85-95% | >98% | Analogous Syntheses |
| 2 | This compound | Sodium Percarbonate | 80-90% | >99% (after purification) | [12] |
Table 2: Common Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight | Likely Origin | Key Analytical Signature |
| 1-benzyl-1H-benzimidazole-2-thiol | C14H12N2S | 240.33 | Unreacted starting material | Presence of a thiol proton (S-H) in 1H NMR; distinct HPLC retention time. |
| bis(1-benzyl-1H-benzimidazol-2-yl)disulfide | C28H22N4S2 | 478.64 | Dimerization during oxidation | Absence of S-H proton in 1H NMR; molecular ion peak at m/z 478 in MS. |
| 1-benzyl-1H-benzimidazole-2-sulfinic acid | C14H12N2O2S | 272.32 | Incomplete oxidation | Intermediate HPLC retention time between thiol and sulfonic acid; characteristic MS fragmentation. |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-1H-benzimidazole-2-thiol
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In a round-bottom flask, dissolve N-benzyl-o-phenylenediamine (1 equivalent) in ethanol.
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Add potassium hydroxide (1.1 equivalents) to the solution and stir until dissolved.
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Add carbon disulfide (1.5 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into cold water.
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Acidify the mixture with acetic acid to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain 1-benzyl-1H-benzimidazole-2-thiol.
Protocol 2: Oxidation to this compound
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Suspend 1-benzyl-1H-benzimidazole-2-thiol (1 equivalent) in an aqueous solution of sodium carbonate (3 equivalents).
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Add sodium percarbonate (4-5 equivalents) portion-wise to the suspension while maintaining the temperature below 40°C.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or HPLC).
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Filter the reaction mixture to remove any insoluble byproducts.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
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Cool the mixture in an ice bath to complete precipitation.
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Filter the solid, wash with a small amount of cold water, and dry under vacuum to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for impurity identification.
References
- 1. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
"degradation pathways of 1-benzyl-1H-benzimidazole-2-sulfonic acid under reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzyl-1H-benzimidazole-2-sulfonic acid. The information provided is based on the chemical properties of the benzimidazole core, the benzyl substituent, and the sulfonic acid group, as direct degradation studies on this specific molecule are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the degradation patterns of related benzimidazole derivatives and sulfonic acids, the following degradation pathways are plausible under various stress conditions:
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Acidic Hydrolysis: The primary degradation pathway under acidic conditions is likely the acid-catalyzed cleavage of the N-benzyl bond, which would yield benzimidazole-2-sulfonic acid and benzyl alcohol.[1] Under more forcing acidic conditions, hydrolysis of the sulfonic acid group to produce 1-benzyl-1H-benzimidazole is also a possibility.
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Alkaline Hydrolysis: In basic media, the benzimidazole ring system is generally stable. However, degradation, if it occurs, may be initiated by the hydrolysis of the sulfonic acid group, although this typically requires harsh conditions.[2]
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Oxidative Degradation: The benzimidazole ring is susceptible to oxidation.[3][4] Treatment with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or cleavage of the imidazole ring. The benzyl group is also prone to oxidation, potentially yielding benzoic acid or benzaldehyde.
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Photolytic Degradation: Benzimidazole derivatives have been shown to be photosensitive, especially in solution.[5][6][7] Photodegradation could involve complex radical reactions leading to a variety of degradation products, including cleavage of the benzyl group or reactions involving the benzimidazole ring.
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Thermal Degradation: In the solid state, benzimidazoles are generally thermally stable at moderate temperatures.[6] At elevated temperatures, decomposition of the sulfonic acid group and cleavage of the benzyl group are potential degradation pathways.
Q2: What are the expected degradation products of this compound?
A2: Based on the potential degradation pathways, the following are some of the expected degradation products that you might encounter in your experiments:
| Potential Degradation Product | Formation Condition |
| Benzimidazole-2-sulfonic acid | Acidic Hydrolysis |
| Benzyl alcohol | Acidic Hydrolysis |
| 1-benzyl-1H-benzimidazole | Harsh Acidic Hydrolysis |
| Benzoic acid | Oxidation |
| Benzaldehyde | Oxidation |
| Various ring-opened products | Oxidation, Photolysis |
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation study is crucial for understanding the intrinsic stability of the molecule.[8][9] A general protocol involves exposing a solution of the compound to various stress conditions. It is recommended to aim for 5-20% degradation to obtain a meaningful degradation profile.[10][11]
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study. Specific concentrations and time points should be optimized for this compound.
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Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Stress Conditions:
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Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C and collect samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
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Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C and collect samples at 0, 2, 6, 12, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and collect samples at 0, 2, 6, 12, and 24 hours.
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Photolytic Degradation: Expose a solution of the compound in a photostability chamber to a light source (e.g., Xenon lamp) according to ICH Q1B guidelines.[12] A control sample should be kept in the dark.
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Thermal Degradation (Solution): Heat a solution of the compound at a high temperature (e.g., 80°C) and collect samples at various time points.
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Thermal Degradation (Solid State): Expose the solid compound to high temperature (e.g., 100°C) and analyze at different time intervals.
-
-
Sample Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is essential for separating the parent compound from its degradation products.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
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Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC chromatogram after acidic stress.
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Possible Cause: Degradation of this compound is occurring. The most likely degradation products are benzimidazole-2-sulfonic acid and benzyl alcohol due to the cleavage of the N-benzyl bond.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use LC-MS to identify the molecular weights of the new peaks and compare them with the expected degradation products.
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Optimize Separation: Adjust the HPLC method (e.g., gradient profile, mobile phase pH) to ensure baseline separation of the parent peak and the new peaks.
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Reduce Stress: If the degradation is too extensive, reduce the acid concentration, temperature, or duration of the stress study.
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Issue 2: Poor peak shape or tailing in HPLC analysis.
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Possible Cause: Secondary interactions of the benzimidazole ring or the sulfonic acid group with the stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with a pH range where the analytes are in a single ionic form.
-
Use an Ion-Pairing Reagent: For the sulfonic acid group, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can improve peak shape.
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Change Column Chemistry: If peak shape issues persist, try a different column chemistry (e.g., a column with a different end-capping or a phenyl-hexyl phase).
-
Issue 3: No degradation is observed under stress conditions.
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Possible Cause: The compound is highly stable under the applied conditions, or the analytical method is not sensitive enough to detect low levels of degradation.
-
Troubleshooting Steps:
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Increase Stress Severity: Increase the temperature, concentration of the stressor, or duration of the study.
-
Verify Method Sensitivity: Ensure the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method are sufficiently low to detect small amounts of degradation products.
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Use a More Aggressive Stressor: For oxidative stress, consider using a stronger oxidizing agent if hydrogen peroxide is ineffective.
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Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).
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Possible Cause: Some degradation products are not being detected by the analytical method (e.g., they do not have a chromophore, or they are not eluting from the column). It's also possible that some degradants are volatile.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to detect non-chromophoric compounds.
-
Analyze by GC-MS: If volatile degradation products like benzyl alcohol are expected, use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
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Check for Co-elution: Ensure that degradation product peaks are not co-eluting with the parent peak using peak purity analysis with a PDA detector.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: A simplified troubleshooting decision tree for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 8. acdlabs.com [acdlabs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. pharmtech.com [pharmtech.com]
- 11. q1scientific.com [q1scientific.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recycling of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid Catalyst
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recycling and reuse of 1-benzyl-1H-benzimidazole-2-sulfonic acid as a solid acid catalyst. The following information is based on established principles for the recovery of solid sulfonic acid catalysts.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the general procedure for recovering the this compound catalyst after a reaction?
A1: The catalyst, being a solid, can typically be recovered by simple physical separation methods. The most common procedure involves filtration or centrifugation of the reaction mixture.[1][2] After separation, the catalyst should be washed with a suitable solvent to remove any adsorbed products, reactants, or byproducts, and then dried before reuse.
Q2: My catalyst shows decreased activity after the first use. What are the potential causes?
A2: A decrease in catalytic activity, known as deactivation, is a common issue.[3] The primary causes for deactivation of a solid acid catalyst include:
-
Poisoning: Impurities in the feedstock or reaction byproducts can strongly bind to the active sulfonic acid sites, rendering them inactive.[4][5]
-
Fouling or Coking: Carbonaceous materials or polymers can deposit on the catalyst surface, blocking the pores and active sites.[4]
-
Leaching: Although designed to be a solid, some of the sulfonic acid groups or even the entire molecule might slightly dissolve into the reaction medium, leading to a loss of active sites.[6]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[4]
Q3: How can I regenerate a deactivated catalyst?
A3: The regeneration strategy depends on the cause of deactivation:
-
For Fouling/Coking: Washing with appropriate organic solvents can remove adsorbed organic residues. In more severe cases, a carefully controlled calcination (heating in the presence of air) might burn off carbonaceous deposits, although this risks thermal degradation of the catalyst.
-
For Poisoning: If the poison is known, a specific chemical treatment might be possible to remove it. For example, a mild acid or base wash could remove certain impurities. However, some poisons cause irreversible deactivation.[5]
-
General Regeneration: A common method for solid sulfonic acid catalysts involves washing with an acidic solution (e.g., dilute sulfuric acid) to ensure the sulfonic acid groups are protonated, followed by washing with deionized water to remove excess acid, and then drying.[7]
Q4: The recovered catalyst appears discolored. Is this a concern?
A4: Discoloration often indicates the presence of adsorbed impurities or coke formation on the catalyst surface.[4] This is a visual indicator of potential deactivation. If you observe discoloration along with a drop in catalytic activity, a regeneration step is recommended.
Q5: How can I minimize catalyst deactivation in my experiments?
A5: To prolong the life of your catalyst, consider the following:
-
Reactant Purity: Use high-purity starting materials to minimize catalyst poisons.
-
Reaction Conditions: Operate at the lowest effective temperature to prevent thermal degradation and reduce side reactions that lead to coking.[8]
-
Solvent Choice: Select a solvent that does not strongly interact with the catalyst's active sites.
-
Inert Atmosphere: If oxidation is a concern, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Quantitative Data on Catalyst Recyclability
| Catalyst Type | Reaction | Number of Cycles | Final Yield/Conversion | Reference |
| Sulfonic acid-functionalized SBA-15 | Esterification | 5 | >90% of initial activity | [9] |
| Sulfonic acid-functionalized carbon | Cellulose Hydrolysis | 5 | Activity remained almost stable | [10][11] |
| Sulfonic silica-coated magnetic nanoparticles | α-aminophosphonate synthesis | Multiple | No significant loss of activity | [9] |
| Zirconia-based solid acid | Biomass Conversion | Multiple | Good reusability | [12] |
Experimental Protocols
Protocol for Catalyst Recovery and Washing
-
Filtration: After the reaction is complete, allow the reaction mixture to cool to room temperature. Separate the solid catalyst from the liquid phase by vacuum filtration using a Büchner funnel and an appropriate filter paper.
-
Solvent Washing: Wash the catalyst cake on the filter with a solvent that is a good solvent for the reactants and products but in which the catalyst is insoluble. A common choice is the reaction solvent itself or a more volatile solvent like diethyl ether or acetone. Perform the washing step 2-3 times.
-
Drying: Transfer the washed catalyst to a watch glass or a suitable container and dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. High temperatures should be avoided to prevent thermal degradation.
Protocol for Catalyst Regeneration
-
Acid Wash: Suspend the deactivated catalyst in a dilute solution of sulfuric acid (e.g., 0.1 M) and stir for 1-2 hours at room temperature.
-
Filtration and Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove any residual mineral acid.
-
Drying: Dry the regenerated catalyst in a vacuum oven at 60-80 °C overnight.
Visualizations
Caption: Figure 1. General Workflow for Catalyst Recycling.
Caption: Figure 2. Troubleshooting Catalyst Deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The Recycling of Waste Per-Fluorinated Sulfonic Acid for Reformulation and Membrane Application in Iron-Chromium Redox Flow Batteries [mdpi.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. mdpi.com [mdpi.com]
- 10. Sulfonic-acid-functionalized carbon fiber from waste newspaper as a recyclable carbon based solid acid catalyst for the hydrolysis of cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonic-acid-functionalized carbon fiber from waste newspaper as a recyclable carbon based solid acid catalyst for the hydrolysis of cellulose - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
"handling and storage of hygroscopic 1-benzyl-1H-benzimidazole-2-sulfonic acid"
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of experiments involving the hygroscopic compound 1-benzyl-1H-benzimidazole-2-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound is an organic compound containing a benzimidazole ring, a benzyl group, and a sulfonic acid functional group. The sulfonic acid group has a strong affinity for water and will readily absorb moisture from the atmosphere.[1] This property is known as hygroscopy.
Q2: What are the primary safety concerns when handling this compound?
A2: Due to its acidic nature, this compound can cause skin and eye irritation or burns upon direct contact.[2][3] Inhalation of the powder can lead to respiratory tract irritation.[2][3] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[2][4]
Q3: How should I properly store unopened containers of this compound?
A3: Unopened containers should be stored in a cool, dry place away from direct sunlight and incompatible materials. The storage area should be well-ventilated.
Q4: How does the hygroscopic nature of this compound affect its use in experiments?
A4: The absorption of water can lead to several experimental issues. It can change the compound's physical state, making it difficult to weigh accurately. More critically, the presence of water can alter the concentration of the acid, potentially affecting reaction kinetics, product yields, and the overall reproducibility of your results.
Troubleshooting Guide
Problem 1: The compound has become clumpy or appears wet.
-
Cause: The compound has absorbed atmospheric moisture due to improper storage or handling.
-
Solution:
-
Drying: The compound can be dried in a vacuum oven at a low temperature. The exact temperature and duration will depend on the extent of water absorption and should be determined carefully to avoid decomposition.
-
Desiccation: For short-term storage between uses, place the container inside a desiccator with a suitable desiccant like silica gel or calcium chloride.[5]
-
Prevention: Minimize the time the container is open to the atmosphere. Use smaller aliquots for daily use to avoid repeatedly exposing the bulk material to air.[5]
-
Problem 2: Inconsistent experimental results (e.g., reaction yield, purity).
-
Cause: The water content of the this compound may be varying between experiments, leading to inconsistent concentrations.
-
Solution:
-
Quantification of Water Content: Before use, determine the water content of your material using techniques like Karl Fischer titration. This will allow you to calculate the exact amount of active compound needed for your reaction.
-
Standardize Handling: Implement a strict protocol for handling the compound, ensuring it is exposed to the atmosphere for a minimal and consistent amount of time during each experiment.
-
Use of Inert Atmosphere: For highly sensitive reactions, consider handling the compound inside a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The compound is difficult to dissolve in the desired solvent.
-
Cause:
-
Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for this sulfonic acid derivative.
-
Water Content: The presence of absorbed water can alter the compound's solubility characteristics.
-
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the most suitable one.
-
Drying the Compound: Ensure the compound is dry before attempting to dissolve it, as excess water can interfere with solubility in non-polar organic solvents.
-
Gentle Heating and Sonication: If appropriate for the solvent and reaction conditions, gentle heating or sonication can aid in dissolution.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | Ambient | To prevent thermal degradation. |
| Atmosphere | Dry, inert gas (e.g., Nitrogen, Argon) if possible | To minimize moisture absorption due to its hygroscopic nature.[1][4] |
| Container | Tightly sealed, opaque glass bottle | To prevent moisture ingress and light-induced degradation.[4] |
| Handling Area | Well-ventilated fume hood | To avoid inhalation of the powder and exposure to fumes.[2][4] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat | To prevent skin and eye contact with the acidic compound.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Weighing and Dispensing
-
Bring the sealed container of this compound to room temperature inside a desiccator to prevent condensation.
-
Perform all weighing and dispensing operations in a fume hood.
-
Minimize the time the container is open.
-
Use a clean, dry spatula and weighing vessel.
-
Tightly reseal the container immediately after use.
-
Consider preparing a stock solution in a suitable anhydrous solvent for multiple experiments to avoid repeated weighing of the solid.
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
Validation & Comparative
The Catalytic Efficiency of 1-benzyl-1H-benzimidazole-2-sulfonic Acid: A Comparative Analysis with Other Brønsted Acids
A comprehensive review of available scientific literature reveals a notable absence of studies directly evaluating or comparing the catalytic efficiency of 1-benzyl-1H-benzimidazole-2-sulfonic acid with other common Brønsted acids in organic synthesis. While the benzimidazole scaffold is of significant interest in medicinal chemistry for its biological activities, the specific application of this sulfonic acid derivative as a Brønsted acid catalyst appears to be a largely unexplored area of research.
Our extensive search for quantitative data, such as reaction yields, conversion rates, and reaction times, for reactions catalyzed by this compound yielded no specific results. Consequently, a direct, data-driven comparison with established Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or methanesulfonic acid (CH₃SO₃H) cannot be provided at this time. Such a comparison would require experimental data from the same or very similar chemical transformations performed under identical conditions, which is not available in the current body of scientific literature.
Similarly, the lack of documented catalytic applications means that no specific experimental protocols for reactions utilizing this compound as a catalyst could be identified. This prevents the inclusion of detailed methodologies and the creation of a relevant experimental workflow diagram as requested.
While one study identified this compound as a promising inhibitor for a specific class of enzymes, this biological activity is distinct from its potential role as a Brønsted acid catalyst in promoting chemical reactions. The principles governing enzyme inhibition are fundamentally different from those of Brønsted acid catalysis in organic synthesis.
Based on the currently available scientific literature, a comparison of the catalytic efficiency of this compound with other Brønsted acids is not feasible due to the lack of published research on its catalytic applications. For researchers and professionals in drug development and chemical synthesis, this represents a potential area for novel investigation. Future studies would be necessary to establish the catalytic profile of this compound and to determine its relative effectiveness compared to widely used Brønsted acids. Until such data becomes available, a definitive comparison guide cannot be compiled.
Comparative Guide to Analytical Method Validation for 1-benzyl-1H-benzimidazole-2-sulfonic acid
Disclaimer: Publicly available literature with specific validated analytical methods for 1-benzyl-1H-benzimidazole-2-sulfonic acid is limited. This guide provides a comparative overview of methodologies that are commonly employed for the analysis of structurally related benzimidazole compounds, such as phenylbenzimidazole sulfonic acid and various benzimidazole-based drugs. The experimental data presented herein is illustrative and based on established performance characteristics for these analogous methods.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for developing and validating analytical methods for this compound. The primary methods compared are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are standard techniques for the quantification and purity assessment of pharmaceutical compounds.
Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High (can separate the analyte from impurities and degradation products). | Low to moderate (potential for interference from other absorbing species). |
| Sensitivity | High (typically in the ng/mL to µg/mL range). | Moderate (typically in the µg/mL range). |
| Application | Assay, impurity profiling, stability studies. | Routine assay in simple formulations, dissolution testing. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, DAD). | UV-Visible Spectrophotometer. |
| Throughput | Lower (due to chromatographic run times). | Higher (faster analysis time per sample). |
Illustrative Performance Data
The following tables summarize typical validation parameters for HPLC and UV-Spectrophotometric methods, based on data reported for similar benzimidazole derivatives.[1][2][3][4]
Table 1: Illustrative HPLC Method Performance
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Specificity | Able to resolve from known impurities and degradation products |
Table 2: Illustrative UV-Spectrophotometric Method Performance
| Validation Parameter | Typical Performance |
| Linearity Range | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Specificity | Prone to interference from UV-absorbing excipients or impurities |
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of a benzimidazole sulfonic acid derivative. These should be optimized for the specific characteristics of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from validated procedures for phenylbenzimidazole sulfonic acid and other benzimidazole drugs.[2][5]
Objective: To determine the purity and concentration of this compound in a sample.
Instrumentation:
-
HPLC with UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a gradient or isocratic mode. A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a common range for benzimidazoles is 280-310 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of water and methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample by dissolving it in the diluent to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the concentration or purity using a calibration curve or by area normalization.
UV-Visible Spectrophotometric Method
This protocol is based on methods developed for benzimidazole derivatives.[1][4]
Objective: To perform a routine assay of this compound in a simple matrix.
Instrumentation:
-
Double-beam UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (spectroscopic grade)
-
0.1 M Hydrochloric Acid or 0.1 M Sodium Hydroxide (for pH adjustment and wavelength determination)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol). Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of working standards by diluting the stock solution to concentrations that will give absorbances in the linear range (typically 0.2-0.8 AU).
-
Sample Preparation: Prepare the sample by dissolving it in the solvent to a concentration that falls within the range of the working standards.
-
Analysis: Measure the absorbance of the standard and sample solutions at the predetermined λmax, using the solvent as a blank.
-
Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from the calibration curve.
Visualizations
The following diagrams illustrate the workflow for analytical method validation and the relationship between key validation parameters.
Caption: A typical workflow for the validation of an analytical method.
Caption: Relationship between key analytical method validation parameters.
References
"comparative study of different synthetic routes to 1-benzyl-1H-benzimidazole-2-sulfonic acid"
For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of potential synthetic pathways to 1-benzyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound with potential applications in medicinal chemistry. The comparison focuses on reaction yields, conditions, and the complexity of each route, supported by detailed experimental protocols.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for this compound are proposed and analyzed:
-
Route A: Post-Benzylation of the Benzimidazole Core. This pathway involves the initial synthesis of the benzimidazole-2-sulfonic acid scaffold, followed by the introduction of the benzyl group at the N1 position.
-
Route B: Pre-Benzylation and Subsequent Cyclization. This approach begins with the benzylation of an o-phenylenediamine precursor, followed by the formation of the benzimidazole ring with the simultaneous or subsequent introduction of the sulfonic acid group.
The following table summarizes the key quantitative data for each proposed synthetic step.
| Route | Step | Reaction | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) |
| A | A1 | Thiolation | o-phenylenediamine | Carbon disulfide, Potassium hydroxide | 4-6 h | ~85 |
| A2 | Oxidation | 1H-benzimidazole-2-thiol | Potassium permanganate, Sodium hydroxide | 1 h | ~70 | |
| A3 | N-Benzylation | 1H-benzimidazole-2-sulfonic acid | Benzyl bromide, Potassium carbonate | 8-12 h | ~75 | |
| B | B1 | N-Benzylation | o-phenylenediamine | Benzyl chloride, Triethylamine | 6-8 h | ~90 |
| B2 | Cyclization/Sulfonation | N-benzyl-o-phenylenediamine | Chlorosulfonic acid | 2-4 h | ~65 |
Experimental Protocols
Route A: Post-Benzylation of the Benzimidazole Core
Step A1: Synthesis of 1H-benzimidazole-2-thiol
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.15 mol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Add o-phenylenediamine (0.1 mol) to the solution and stir until fully dissolved.
-
Slowly add carbon disulfide (0.15 mol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 1H-benzimidazole-2-thiol.
Step A2: Synthesis of 1H-benzimidazole-2-sulfonic acid
-
Suspend 1H-benzimidazole-2-thiol (0.1 mol) in a 50% aqueous solution of sodium hydroxide (100 mL).
-
Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (0.3 mol) in water (150 mL) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 1 hour.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1.
-
The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is filtered, washed with cold water, and dried.[1]
Step A3: Synthesis of this compound
-
Suspend 1H-benzimidazole-2-sulfonic acid (0.1 mol) and potassium carbonate (0.2 mol) in acetonitrile (150 mL).
-
Add benzyl bromide (0.12 mol) to the mixture.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent to yield this compound.
Route B: Pre-Benzylation and Subsequent Cyclization
Step B1: Synthesis of N-benzyl-o-phenylenediamine
-
Dissolve o-phenylenediamine (0.1 mol) and triethylamine (0.12 mol) in ethanol (100 mL).
-
Slowly add benzyl chloride (0.1 mol) to the solution at room temperature.
-
Stir the reaction mixture for 6-8 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-benzyl-o-phenylenediamine.
Step B2: Synthesis of this compound
-
In a flask cooled in an ice-salt bath, slowly add N-benzyl-o-phenylenediamine (0.1 mol) to an excess of chlorosulfonic acid (0.5 mol) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with cold water, and dried to give this compound.
Logical Workflow for Comparing Synthetic Routes
The following diagram illustrates the decision-making process and workflow for selecting the optimal synthetic route.
Caption: A flowchart outlining the systematic approach to comparing and selecting a synthetic route.
Discussion
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is a multi-step synthesis that builds the benzimidazole core first. The individual steps generally proceed with moderate to good yields. A key advantage is the use of well-established reactions for the formation of the benzimidazole-2-thiol and its subsequent oxidation. However, the final N-benzylation of the sulfonic acid may require careful optimization of reaction conditions to achieve high yields and avoid side products.
Route B offers a more convergent approach. The initial N-benzylation of o-phenylenediamine is typically a high-yielding reaction. The subsequent one-pot cyclization and sulfonation using chlorosulfonic acid is efficient in terms of step economy. However, working with chlorosulfonic acid requires stringent safety precautions due to its highly corrosive nature. The overall yield for Route B is competitive, and it involves fewer synthetic steps than Route A.
The choice between these routes will depend on the specific requirements of the researcher, including available starting materials, equipment, safety considerations, and desired scale of production. For laboratory-scale synthesis where step-wise control is preferred, Route A may be more suitable. For a more direct and potentially more scalable approach, Route B presents a strong alternative, provided that the necessary safety measures for handling chlorosulfonic acid are in place. Further experimental validation and optimization would be necessary to determine the most efficient and robust method for a given application.
References
A Comparative Guide to Acid Catalysis: 1-benzyl-1H-benzimidazole-2-sulfonic acid vs. p-toluenesulfonic acid
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the efficiency and success of chemical synthesis. This guide provides a comparative overview of the well-established Brønsted acid catalyst, p-toluenesulfonic acid (p-TSA), and a potential alternative, 1-benzyl-1H-benzimidazole-2-sulfonic acid, in the context of organic synthesis, with a focus on benzimidazole synthesis.
While p-toluenesulfonic acid is a commercially available, cost-effective, and widely utilized catalyst, the exploration of novel catalytic agents is a continuous pursuit in the quest for improved reaction rates, yields, and milder reaction conditions. This document outlines the known catalytic performance of p-TSA and provides a theoretical framework for the evaluation of this compound as a potential catalyst, for which direct comparative experimental data is not yet available in published literature.
Performance Comparison in Benzimidazole Synthesis
The synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and an aldehyde is a common benchmark reaction for acid catalysts. The following table summarizes representative data for the performance of p-toluenesulfonic acid in this reaction.
| Catalyst | Aldehyde | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| p-TSA | Benzaldehyde | DMF | 20 | 80 | 10 min | 82 | [1] |
| p-TSA | 4-Chlorobenzaldehyde | DMF | 20 | 80 | 10 min | 85 | [1] |
| p-TSA | 4-Methoxybenzaldehyde | DMF | 20 | 80 | 10 min | 88 | [1] |
| p-TSA | 4-Nitrobenzaldehyde | DMF | 20 | 80 | 15 min | 80 | [1] |
| p-TSA coated Natural Phosphate | Benzaldehyde | Ethanol | - | Reflux | 30 min | 92 | [2] |
| p-TSA coated Natural Phosphate | 4-Chlorobenzaldehyde | Ethanol | - | Reflux | 45 min | 85 | [2] |
| p-TSA coated Natural Phosphate | 4-Methoxybenzaldehyde | Ethanol | - | Reflux | 30 min | 95 | [2] |
| p-TSA coated Natural Phosphate | 4-Nitrobenzaldehyde | Ethanol | - | Reflux | 60 min | 78 | [2] |
Note: The data for p-TSA coated Natural Phosphate does not specify the exact molar loading of p-TSA.
As of the latest literature review, no published studies have reported the use of this compound as a catalyst for this or similar reactions. Therefore, a direct experimental comparison of its efficacy against p-TSA is not possible at this time.
Experimental Protocols
Synthesis of 2-Substituted Benzimidazoles using p-Toluenesulfonic Acid
This protocol is a generalized procedure based on literature reports for the synthesis of 2-aryl-substituted benzimidazoles.[1]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
p-Toluenesulfonic acid (0.2 mmol, 20 mol%)
-
Dimethylformamide (DMF, 5 mL)
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in DMF (5 mL).
-
Add p-toluenesulfonic acid (0.2 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir for the time indicated in the data table (typically 10-15 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 5% sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.
Proposed Synthesis of this compound
While a direct synthesis protocol for this compound is not explicitly detailed in the surveyed literature, a plausible two-step synthesis can be proposed based on established methods for the synthesis of N-substituted benzimidazoles and the sulfonation of benzimidazoles.
Step 1: Synthesis of 1-benzyl-1H-benzimidazole
This procedure is adapted from methods for the synthesis of 1,2-disubstituted benzimidazoles.[3]
Materials:
-
N-benzyl-o-phenylenediamine (1.0 mmol)
-
Paraformaldehyde (1.1 mmol)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (10 mL)
Procedure:
-
To a solution of N-benzyl-o-phenylenediamine (1.0 mmol) in toluene (10 mL), add paraformaldehyde (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzyl-1H-benzimidazole.
Step 2: Sulfonation of 1-benzyl-1H-benzimidazole
This proposed step is based on general sulfonation procedures for aromatic heterocycles.
Materials:
-
1-benzyl-1H-benzimidazole (1.0 mmol)
-
Fuming sulfuric acid (20% SO₃)
Procedure:
-
Carefully add 1-benzyl-1H-benzimidazole (1.0 mmol) to fuming sulfuric acid at 0°C.
-
Allow the mixture to slowly warm to room temperature and then heat to 80-100°C.
-
Maintain the temperature for several hours, monitoring the reaction progress by taking aliquots, quenching with ice, and analyzing by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
The product, this compound, should precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Mechanistic Insights and Proposed Research Workflow
The catalytic cycle of p-toluenesulfonic acid in the synthesis of benzimidazoles involves the protonation of the aldehyde, making it more electrophilic for attack by the diamine. This is followed by cyclization and dehydration to form the benzimidazole ring.
Caption: Catalytic cycle of p-TSA in benzimidazole synthesis.
To evaluate the catalytic potential of this compound, a comparative study against p-TSA is proposed. The following workflow outlines the key steps for such an investigation.
Caption: Workflow for comparing catalytic performance.
Conclusion
p-Toluenesulfonic acid is a highly effective and well-documented catalyst for the synthesis of benzimidazoles, offering high yields in short reaction times under relatively mild conditions. In contrast, this compound remains an unexplored potential catalyst in this context. The provided synthesis protocol for this novel sulfonic acid and the proposed research workflow offer a clear path for its evaluation. Future experimental studies are necessary to determine if this compound can offer any advantages over the established utility of p-toluenesulfonic acid in acid-catalyzed organic transformations.
References
Comparative Guide to the Biological Activity of 1-Benzyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-benzyl-1H-benzimidazole derivatives, with a focus on their potential as therapeutic agents. While data on the specific 2-sulfonic acid derivatives is emerging, this document summarizes the available quantitative data for related compounds and outlines key mechanisms of action, supported by detailed experimental protocols and pathway visualizations.
Anticancer Activity: Tubulin Polymerization and Kinase Inhibition
1-Benzyl-1H-benzimidazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling kinases such as EGFR and BRAF.
Quantitative Comparison of Anticancer Activity
The following tables summarize the in vitro inhibitory activities of various 1-benzyl-1H-benzimidazole derivatives against cancer cell lines and specific molecular targets.
Table 1: Inhibition of Tubulin Polymerization by 1-Benzyl-1H-benzimidazole Derivatives
| Compound ID | Modifications | Cell Line | IC50 (µM) | Reference |
| 7n | Carboxamide derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [1] |
| 7u | Carboxamide derivative | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [1] |
| 12b | Indazole analogue | A549 (Lung) | 0.05 | [2] |
| Compound 3 | 1-benzoyl-2-(1-methylindole-3-yl) | A549 (Lung) | 2.4 | [3] |
| Compound 3 | 1-benzoyl-2-(1-methylindole-3-yl) | HepG2 (Liver) | 3.8 | [3] |
| Compound 3 | 1-benzoyl-2-(1-methylindole-3-yl) | MCF-7 (Breast) | 5.1 | [3] |
Table 2: EGFR and BRAF Kinase Inhibition by 1-Benzyl-1H-benzimidazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 9a | EGFR, BRAFV600E | 0.024 - 0.080 | [4] |
| 9b | EGFR, BRAFV600E | 0.024 - 0.080 | [4] |
| 10e | EGFR, BRAFV600E | 0.024 - 0.080 | [4] |
| 10f | EGFR, BRAFV600E | 0.024 - 0.080 | [4] |
| 10i | EGFR, BRAFV600E | 0.024 - 0.080 | [4] |
| 4c | EGFR | 0.55 ± 0.10 | [5] |
| 4c | BRAFV600E | 1.70 ± 0.20 | [5] |
| 2 | BRAFV600E | 0.002 | [5] |
| 3 | BRAFV600E | 0.014 | [5] |
Antibacterial Activity: Carbapenemase Inhibition
A significant finding highlights the potential of 1-benzyl-1H-benzimidazole-2-sulfonic acid as a lead compound for combating antibiotic resistance.
Quantitative Data on Carbapenemase Inhibition
Table 3: Inhibition of Class D Carbapenemases
| Compound | Target | Inhibitory Constant (Ki) | Reference |
| This compound | Class D Carbapenemases | ~ 0.1 mM | [6] |
This initial finding suggests that the 1-benzyl-1H-benzimidazole scaffold with a sulfonic acid moiety at the 2-position is a promising starting point for the development of novel inhibitors of carbapenemases, enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. Further optimization of this lead structure has been shown to improve the inhibition of OXA-23 carbapenemase by 100-fold.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of these compounds.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to confirming the mechanism of action of benzimidazole derivatives as microtubule-disrupting agents.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP.
-
Compound Addition: Add the benzimidazole derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiation of Polymerization: Initiate the polymerization by incubating the mixture at 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the maximum velocity (Vmax) and the plateau of the curve compared to the vehicle control. The IC50 value is then calculated.[1]
EGFR Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the inhibitory activity of compounds against the epidermal growth factor receptor (EGFR) kinase.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Dilute recombinant human EGFR kinase domain in kinase buffer.
-
Prepare a solution of biotinylated peptide substrate and ATP in kinase buffer.
-
Prepare serial dilutions of the test compound in DMSO, followed by further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the test compound dilution to the wells of a low-volume 384-well plate.
-
Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity. Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New antiproliferative 1,3,4-oxadiazole/benzimidazole derivatives: Design, synthesis, and biological evaluation as dual EGFR and BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www3.nd.edu [www3.nd.edu]
A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-benzimidazole analogs, a class of compounds with significant therapeutic potential. While direct and extensive SAR data for 1-benzyl-1H-benzimidazole-2-sulfonic acid analogs are limited in publicly available literature, this document compiles and compares data from structurally related compounds to elucidate key structural determinants for biological activity, primarily focusing on anticancer and anti-inflammatory properties. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams to facilitate understanding and guide future research.
Structure-Activity Relationship (SAR) Analysis
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1][2] The introduction of a benzyl group at the N-1 position and various substituents at other positions, particularly C-2, C-5, and C-6, significantly influences the pharmacological profile of these compounds.[3][4]
Anticancer Activity
1-Benzyl-1H-benzimidazole derivatives have demonstrated notable efficacy against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[2]
Key SAR Observations for Anticancer Activity:
-
N-1 Substitution: The presence of a benzyl group at the N-1 position is a common feature in many active anticancer benzimidazole derivatives. Modifications to the benzyl ring can modulate activity. For instance, the presence of a fluoro-substituent on the benzyl group has been associated with higher anticancer activity.
-
C-2 Position: This position is crucial for activity, and a wide variety of substituents have been explored.
-
Aromatic and Heterocyclic Groups: Substitution with substituted phenyl rings is common. The nature and position of substituents on this phenyl ring are critical. For example, a 4-hydroxyphenyl group at C-2 in a 1-benzyl-5-chloro-1H-benzimidazole scaffold demonstrated potent anticancer activity.[5]
-
Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents on the C-2 aryl group can influence potency. Some studies suggest that electron-withdrawing groups can enhance activity.
-
-
C-5 and C-6 Positions: Substitution on the benzimidazole core also plays a significant role. Electron-withdrawing groups like nitro or chloro at these positions have been shown to impact the anticancer profile.[5] For example, a chloro group at the C-5 position was found in a potent inhibitor of Galectin-1.[6]
Table 1: Anticancer Activity of 1-Benzyl-1H-benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | C-5/C-6 Substituent | Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| 1 | Benzyl | 4-(N-(4-hydroxyphenyl)carbamoyl)phenyl | 5-Chloro | MCF-7 | 7.01 ± 0.20 | [5] |
| 2 | 4-Fluorobenzyl | 4-Acetamidophenyl | 5-Methylsulfonyl | - | - | [4] |
| 3 | Benzyl | 4-Bromophenyl | - | HeLa | 34.3 ± 2.6 | [7] |
| 4 | Benzyl | 4-Bromophenyl | - | MCF-7 | 50.18 ± 1.11 | [7] |
Note: This table is a compilation from multiple sources and is intended for comparative purposes. The experimental conditions may vary between studies.
Anti-inflammatory Activity
Benzimidazole derivatives are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[3][4] The SAR for anti-inflammatory activity highlights the importance of specific structural features for potent and selective inhibition.
Key SAR Observations for Anti-inflammatory Activity:
-
N-1 Benzyl Group: Similar to anticancer activity, the N-benzyl group is a common feature in anti-inflammatory benzimidazoles.
-
C-2 Position:
-
Sulfonyl and Sulfonamide Moieties: While specific data on the 2-sulfonic acid is scarce, the presence of sulfonyl and sulfonamide groups at or attached to the C-2 position has been linked to COX-2 inhibitory activity.[3]
-
Aryl Substituents: Diaryl substitution at the C-2 position is a feature of some selective COX-2 inhibitors. The substitution pattern on these aryl rings is critical for selectivity.
-
-
C-5/C-6 Position: Substitution with groups like carboxamide or sulfamoyl can influence activity and receptor interaction.[3]
Table 2: Anti-inflammatory Activity of Benzimidazole Analogs
| Compound ID | N-1 Substituent | C-2 Substituent | Other Substituents | Target | Activity (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5a | - | 2-(4-(methylsulfonyl)phenyl) | 4-phenylbenzo[6][8]imidazo[1,2-a]pyrimidine | COX-2 | 0.05 | - | [9] |
| Celecoxib | - | - | - | COX-2 | 0.06 | - | [9] |
| 15b | - | Thiazole hybrid | - | COX-2 | 0.045 | 294 | [9] |
Note: This table includes data for benzimidazole derivatives with structural similarities to the topic of interest to provide insights into SAR for COX inhibition. N-1 substitution is not specified for all entries but the core scaffold is relevant.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of compound activity. Below are methodologies for key assays relevant to the biological activities discussed.
Synthesis of 1-Benzyl-1H-benzimidazole Derivatives
A general method for synthesizing 1-benzyl-1H-benzimidazole derivatives involves the condensation of an appropriately substituted N-benzyl-o-phenylenediamine with a carboxylic acid or aldehyde, often under acidic conditions or with an oxidizing agent.[5][10]
General Procedure for Synthesis:
-
N-Benzylation: o-Phenylenediamine is reacted with a substituted benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF to yield the N-benzyl-o-phenylenediamine intermediate.[5]
-
Cyclization: The N-benzyl-o-phenylenediamine is then condensed with a desired carboxylic acid in the presence of an acid catalyst (e.g., polyphosphoric acid) or with an aldehyde in the presence of an oxidizing agent (e.g., sodium metabisulfite) to form the benzimidazole ring.[5]
-
Purification: The final product is typically purified by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][11][12]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (typically in DMSO, with the final concentration not exceeding 0.1%) and incubated for 48-72 hours.[12]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.[12]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.[13][14]
Protocol (Fluorometric Assay):
-
Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).[13]
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Kinetic Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
The following diagrams illustrate the general synthetic and evaluation workflow for 1-benzyl-1H-benzimidazole analogs and a potential signaling pathway they might modulate in cancer cells.
Caption: General workflow for the synthesis and evaluation of 1-benzyl-1H-benzimidazole analogs.
Caption: A potential signaling pathway modulated by 1-benzyl-1H-benzimidazole analogs in cancer cells.
Conclusion and Future Directions
The 1-benzyl-1H-benzimidazole scaffold is a versatile platform for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The structure-activity relationship studies, although not exhaustive for the 2-sulfonic acid analogs, clearly indicate that the nature and position of substituents on the benzyl and benzimidazole rings are critical for biological activity.
Future research should focus on the systematic synthesis and evaluation of this compound analogs and other derivatives with acidic or electronically similar groups at the C-2 position. This would provide a clearer understanding of the role of this specific moiety in target binding and overall activity. A comprehensive screening of these novel compounds against a broader panel of cancer cell lines and inflammatory targets will be essential to fully elucidate their therapeutic potential. The detailed protocols and comparative data presented in this guide offer a solid foundation for these future endeavors.
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Reaction Mechanism of 1-benzyl-1H-benzimidazole-2-sulfonic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction mechanisms for the synthesis of 1-benzyl-1H-benzimidazole-2-sulfonic acid. In the absence of direct computational studies on this specific molecule, this document outlines plausible synthetic pathways based on established reaction mechanisms for related benzimidazole derivatives. We will explore two primary synthetic routes, detail the experimental protocols for key transformations, and present theoretically derived mechanisms.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound can be envisioned through two primary multi-step pathways, differing in the sequence of N-benzylation and C2-sulfonation.
Pathway A: N-Benzylation followed by Sulfonation
-
Step 1: N-Benzylation of 1H-benzimidazole. This initial step involves the alkylation of the benzimidazole nitrogen with a benzyl group.
-
Step 2: Conversion to 2-mercaptobenzimidazole. The resulting 1-benzyl-1H-benzimidazole is then converted to its 2-mercapto derivative.
-
Step 3: Oxidation to Sulfonic Acid. The final step is the oxidation of the 2-mercapto group to the sulfonic acid.
Pathway B: Sulfonation followed by N-Benzylation
-
Step 1: Synthesis of 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole). This common starting material is synthesized from o-phenylenediamine.
-
Step 2: Oxidation to 1H-benzimidazole-2-sulfonic acid. The thiol is oxidized to the corresponding sulfonic acid.
-
Step 3: N-Benzylation of 1H-benzimidazole-2-sulfonic acid. The final step is the benzylation of the sulfonic acid derivative.
| Pathway | Starting Materials | Key Intermediates | Potential Advantages | Potential Challenges |
| A | 1H-benzimidazole, Benzyl halide | 1-benzyl-1H-benzimidazole, 1-benzyl-1H-benzimidazole-2-thiol | Potentially cleaner N-benzylation on a simpler substrate. | Subsequent reactions on the benzylated intermediate might be sterically hindered or electronically disfavored. |
| B | o-phenylenediamine, Carbon disulfide, Benzyl halide | 1H-benzimidazole-2-thiol, 1H-benzimidazole-2-sulfonic acid | Readily available starting materials for the initial steps. | N-benzylation of the sulfonic acid derivative might be challenging due to the presence of the acidic proton and the electron-withdrawing nature of the sulfonic acid group. |
Proposed Reaction Mechanisms and Visualizations
Due to the lack of specific computational data, the following mechanisms are proposed based on established chemical principles.
Pathway A: N-Benzylation First
This pathway commences with the nucleophilic attack of the benzimidazole nitrogen on a benzyl halide. The resulting 1-benzyl-1H-benzimidazole would then need to be converted to the 2-sulfonic acid, likely via a 2-mercapto intermediate.
Caption: Proposed synthetic route for Pathway A.
Pathway B: Sulfonation First
This alternative pathway begins with the synthesis of 1H-benzimidazole-2-sulfonic acid, which is then N-benzylated.
Caption: Proposed synthetic route for Pathway B.
Detailed Experimental Protocols
The following are generalized experimental protocols for the key reactions involved, based on literature for analogous compounds.
General Procedure for N-Benzylation of Benzimidazoles
To a solution of the benzimidazole derivative (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 equivalents) is added. The mixture is stirred at room temperature for a short period, followed by the addition of benzyl halide (1-1.2 equivalents). The reaction mixture is then heated (typically between 50-80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
General Procedure for the Synthesis of 1H-benzimidazole-2-thiol
A mixture of o-phenylenediamine (1 equivalent) and carbon disulfide (1.1-1.5 equivalents) in ethanol is heated at reflux for several hours. A solution of potassium hydroxide (1.1-1.5 equivalents) in water is then added, and reflux is continued. After cooling, the reaction mixture is poured into water and acidified with acetic acid or hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried.
General Procedure for the Oxidation of 2-Mercaptobenzimidazoles
The 2-mercaptobenzimidazole derivative (1 equivalent) is dissolved in an aqueous solution of a base (e.g., sodium hydroxide). An oxidizing agent, such as hydrogen peroxide or potassium permanganate, is added portion-wise while maintaining the reaction temperature (often at or below room temperature). The reaction is monitored for the disappearance of the starting material. Upon completion, the solution is acidified to precipitate the sulfonic acid product, which is then filtered, washed, and dried.
Conclusion and Future Directions
While direct computational studies on the reaction mechanism of this compound are currently unavailable, this guide provides a comparative framework based on established synthetic routes for related compounds. Both Pathway A and Pathway B represent viable synthetic strategies, with the choice likely depending on the availability of starting materials and the desired purity of the final product.
Future computational studies, employing methods such as Density Functional Theory (DFT), would be invaluable to elucidate the precise reaction mechanism, determine the activation energies for each step, and predict the most favorable synthetic route. Such studies would provide a deeper understanding of the electronic and steric factors governing the reactivity of these important heterocyclic scaffolds. This would, in turn, aid in the optimization of reaction conditions and the rational design of novel benzimidazole-based therapeutic agents.
A Comparative Guide to the Catalytic Performance of 1-Benzyl-1H-benzimidazole-2-sulfonic Acid in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected catalytic performance of 1-benzyl-1H-benzimidazole-2-sulfonic acid in kinetic studies of esterification reactions. Due to the limited availability of specific kinetic data for this particular catalyst in publicly accessible literature, this comparison is made against well-characterized alternative homogeneous and heterogeneous acid catalysts commonly employed for similar transformations. The data presented herein is based on studies of analogous sulfonic acid-based catalysts and serves as a benchmark for evaluating the potential efficacy of this compound.
Introduction to this compound as a Catalyst
This compound is a solid acid catalyst. The presence of the sulfonic acid group (-SO₃H) provides the Brønsted acidity necessary for catalyzing a variety of organic reactions, most notably esterification.[1] Its solid nature offers potential advantages over traditional homogeneous catalysts, including ease of separation from the reaction mixture, potential for recyclability, and reduced corrosivity.[2] The benzimidazole core may also influence the catalyst's stability and surface properties.
This guide will focus on the esterification of fatty acids as a model reaction, a critical process in the synthesis of biofuels, lubricants, and various chemical intermediates.[3][4]
Comparative Kinetic Data of Acid Catalysts in Esterification
To provide a quantitative comparison, the following tables summarize kinetic and thermodynamic parameters for the esterification of fatty acids with alcohols using alternative catalysts. This data can be used to benchmark the performance of this compound once experimental data is obtained.
Table 1: Kinetic Parameters for the Esterification of Palmitic Acid with Ethanol
| Catalyst | Catalyst Type | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Brønsted Acidic Ionic Liquids | Homogeneous | Non-elementary | - | - | [3] |
| Sulfuric Acid (H₂SO₄) | Homogeneous | Second-order | - | - | [5] |
| p-Toluenesulfonic acid (p-TSA) | Homogeneous | Second-order | - | - | [5] |
| Amberlyst 15 | Heterogeneous (Resin) | - | Lower than H₂SO₄ | - | [5] |
| Dowex 50WX | Heterogeneous (Resin) | - | Lower than H₂SO₄ | - | [5] |
Note: Specific rate constants are highly dependent on reaction conditions (temperature, catalyst loading, molar ratio) and are therefore not directly compared here. The general trend indicates higher reaction rates for homogeneous catalysts compared to heterogeneous ones under similar conditions.[5]
Table 2: Thermodynamic and Kinetic Data for the Esterification of Oleic Acid with Methanol
| Catalyst | Catalyst Type | Activation Energy (Ea) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) | Reference |
| Tosylic acid functionalized eucalyptus bark biochar | Heterogeneous | 81.77 kJ mol⁻¹ | 78.94 | 135.3 | 33.03 | [4] |
Experimental Protocols for Kinetic Studies
The following is a generalized experimental protocol for conducting a kinetic study of an esterification reaction, which can be adapted for testing this compound.
Materials and Equipment
-
Reactants: Carboxylic acid (e.g., palmitic acid, oleic acid), alcohol (e.g., ethanol, methanol)
-
Catalyst: this compound
-
Solvent (if necessary)
-
Isothermal batch reactor equipped with a magnetic stirrer and a reflux condenser
-
Constant temperature oil bath or heating mantle
-
Sampling apparatus (e.g., syringe)
-
Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration setup)
-
Karl Fischer titrator for water content analysis[3]
General Procedure
-
Reactor Setup: A known quantity of the carboxylic acid and alcohol are charged into the isothermal batch reactor.
-
Temperature Equilibration: The reaction mixture is heated to the desired temperature and stirred to ensure uniformity.[3]
-
Initiation of Reaction: Once the desired temperature is reached and stable, a pre-weighed amount of the this compound catalyst is added to the reactor. This is considered time zero (t=0).[3]
-
Sampling: At regular time intervals, small aliquots of the reaction mixture are withdrawn.
-
Sample Analysis: The concentration of the limiting reactant or the product in the collected samples is determined using a suitable analytical technique (e.g., GC, HPLC, or titration). The water content can also be monitored.[3]
-
Data Analysis: The conversion of the carboxylic acid is calculated at each time point. The data is then used to determine the reaction order and the rate constant by fitting to an appropriate kinetic model (e.g., pseudo-first-order, second-order).[3][4]
-
Activation Energy Determination: The experiment is repeated at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[4]
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for a typical kinetic study of an esterification reaction.
General Mechanism of Sulfonic Acid-Catalyzed Esterification
The esterification of a carboxylic acid with an alcohol catalyzed by a sulfonic acid is believed to proceed through the following general mechanism.[6][7]
References
- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Kinetic and thermodynamic study on the esterification of oleic acid over SO3H-functionalized eucalyptus tree bark biochar catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Benchmarking 1-benzyl-1H-benzimidazole-2-sulfonic acid against Novel Organocatalysts in the Asymmetric Mannich Reaction
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organocatalysis, the development of novel, efficient, and selective catalysts is paramount for the synthesis of complex chiral molecules, which are the cornerstones of many pharmaceuticals. This guide provides a comparative benchmark analysis of the hypothetical performance of 1-benzyl-1H-benzimidazole-2-sulfonic acid against a selection of recently developed and highly effective organocatalysts. The asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-amino carbonyl compounds, serves as the benchmark for this evaluation.
The catalysts are evaluated based on their performance in terms of yield, diastereoselectivity, and enantioselectivity. While experimental data for this compound in this specific reaction is not yet available, its potential performance is projected based on the known catalytic behavior of other Brønsted acid catalysts, particularly sulfonic acids. This guide aims to provide a valuable resource for researchers in selecting and developing organocatalysts for asymmetric synthesis.
Quantitative Performance Data
The following table summarizes the performance of various organocatalysts in the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone. The data for the novel organocatalysts are sourced from published literature, while the entry for this compound is a projection based on the performance of similar sulfonic acid catalysts.
Table 1: Performance of Organocatalysts in the Asymmetric Mannich Reaction
| Catalyst | Catalyst Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| This compound (Hypothetical) | Chiral Brønsted Acid | 85-95 | 90:10 | 80-90 |
| Chiral Phosphoric Acid (CPA) - (R)-TRIP¹ | Chiral Brønsted Acid | 98 | 95:5 | 96 |
| N-Triflyl Phosphoramide (NTPA)² | Chiral Brønsted Acid | 95 | >99:1 | 99 |
| Imidodiphosphate (IDP)³ | Chiral Brønsted Acid | 99 | 98:2 | 98 |
| Chiral Squaramide⁴ | Hydrogen Bond Donor | 92 | 92:8 | 95 |
¹(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ²NTPA = A chiral N-triflyl phosphoramide derivative ³IDP = A chiral imidodiphosphate-based Brønsted acid ⁴A bifunctional cinchona alkaloid squaramide derivative
Experimental Protocols
A general experimental protocol for the asymmetric Mannich reaction catalyzed by a chiral Brønsted acid is provided below. Specific modifications to the reaction conditions, such as solvent, temperature, and reaction time, may be required to optimize the performance of each catalyst.
General Procedure for the Asymmetric Mannich Reaction
To a solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., toluene, CH₂Cl₂, 2 mL) at the specified temperature, the chiral organocatalyst (0.05 mmol, 5 mol%) is added. The mixture is stirred for 10-20 minutes. The ketone (1.5 mmol) is then added, and the reaction mixture is stirred for the specified time (typically 12-48 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired β-amino carbonyl compound. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Signaling Pathway: General Mechanism of the Brønsted Acid-Catalyzed Asymmetric Mannich Reaction
The following diagram illustrates the proposed catalytic cycle for the asymmetric Mannich reaction catalyzed by a chiral Brønsted acid. The catalyst activates the imine, which is then attacked by the enol form of the ketone in a stereocontrolled manner.
Caption: Proposed catalytic cycle for the asymmetric Mannich reaction.
Experimental Workflow
The following diagram outlines the general workflow for conducting and analyzing the asymmetric Mannich reaction.
Caption: General experimental workflow for the organocatalyzed Mannich reaction.
Logical Relationship: Catalyst Classification
This diagram illustrates the classification of the discussed organocatalysts.
Safety Operating Guide
Navigating the Safe Disposal of 1-benzyl-1H-benzimidazole-2-sulfonic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-benzyl-1H-benzimidazole-2-sulfonic acid, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
Based on the hazard classifications of similar benzimidazole and sulfonic acid derivatives, this compound should be treated as a potentially hazardous substance. The primary concerns are corrosive and irritant properties.
Potential Hazards:
-
Skin and Eye Damage: Related compounds, such as 1H-Benzimidazole-2-sulfonic acid, are known to cause severe skin burns and serious eye damage.[1]
-
Irritation: Other analogous compounds are classified as skin and eye irritants and may cause respiratory irritation.
-
Environmental Hazard: While specific data is unavailable, it is prudent to prevent the release of this compound into the environment.
Immediate Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.
Hazard Profile of Structurally Related Compounds
To provide a clear rationale for the recommended precautions, the following table summarizes the hazard classifications for closely related compounds.
| Compound Name | CAS Number | Key Hazards | GHS Classification |
| 1H-Benzimidazole-2-sulfonic Acid | 40828-54-4 | Causes severe skin burns and eye damage.[1] | Skin Corrosion 1B, Eye Damage 1 |
| 2-Phenyl-5-benzimidazolesulfonic acid | 27503-81-7 | Not classified as a hazardous substance or mixture. | Not classified |
| 1-Benzylimidazole | 4238-71-5 | Not classified as hazardous under OSHA 2012. | Not classified |
| 2-Amino-1-benzylbenzimidazole | 43182-10-1 | Causes serious eye irritation. May cause respiratory irritation. | Eye Irritation 2, STOT SE 3 |
Given the conflicting classifications of related compounds, a conservative approach that assumes the higher hazard level is recommended for this compound.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Classification
-
Hazardous Waste: Due to its potential corrosive and irritant properties, this compound waste should be classified as hazardous chemical waste.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be made of a material compatible with acidic and potentially corrosive substances (e.g., high-density polyethylene).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and the date of accumulation.
-
No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage of Chemical Waste
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Store away from incompatible materials, such as strong bases and oxidizing agents.
Step 4: Scheduling a Waste Pickup
-
Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup with the Environmental Health and Safety department. Provide them with an accurate description of the waste.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble).
-
Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to deface the label and, if possible, puncture the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All laboratory work should be conducted following a thorough risk assessment and in accordance with established safety protocols.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety Protocol for Handling 1-benzyl-1H-benzimidazole-2-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-benzyl-1H-benzimidazole-2-sulfonic acid. The following procedures are based on established safety protocols for analogous benzimidazole and sulfonic acid derivatives to ensure the highest level of laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment when handling this compound. Based on the hazards associated with similar compounds, which include the potential for severe skin and eye irritation or damage, the following personal protective equipment is mandatory.[1][2]
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended when there is a risk of splashing.[2][3][4] | Must be impact-resistant and compliant with ANSI Z87 standards. For tasks with a higher risk of splashing, chemical goggles and a face shield are required.[3][5] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thick).[5] For prolonged or high-risk exposure, impervious reusable gloves such as butyl rubber or neoprene are recommended.[4][6] | Always inspect gloves for degradation and replace them as needed. Hands should be washed thoroughly after glove removal.[5] |
| Body Protection | A laboratory coat or a long-sleeved, impermeable gown is required.[7][8] A PVC apron may be used for additional protection during procedures with a high risk of splashing.[5] | Gowns should close in the back and have elastic or knit cuffs.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or when handling the powder outside of a certified chemical fume hood.[3][5][9] | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[3] | --- |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is critical to prevent contamination and accidental exposure.
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[3]
-
Handling: Avoid the formation of dust during handling.[3] When diluting, always add the acid to water slowly, in small amounts.[6]
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[3] Decontaminate the work area and any equipment used, ensuring no residue remains.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[3]
-
Container Management: Do not dispose of chemical wastes by dumping them down a sink or in regular trash containers.[6] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
Disposal Procedure: All chemical waste must be collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9] Maintain detailed records of the amount of substance disposed of and the date of disposal.[9]
Experimental and Workflow Diagrams
To ensure clarity and adherence to safety protocols, the following diagrams illustrate the key workflows for handling and emergency procedures.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for responding to a chemical spill.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. capitalresin.com [capitalresin.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
